molecular formula C12H15N3 B140512 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine CAS No. 149692-82-0

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Cat. No.: B140512
CAS No.: 149692-82-0
M. Wt: 201.27 g/mol
InChI Key: OUNKWLVIJBPPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a piperidine moiety linked to a 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in drug discovery. This scaffold is recognized as a key pharmacophore in the development of kinase inhibitors . For instance, the pyrrolo[2,3-b]pyridine core is a critical component in approved therapeutics like pexidartinib, a kinase inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R) for the treatment of tenosynovial giant cell tumors . Researchers value this compound and its analogs as versatile building blocks for designing and synthesizing novel small-molecule candidates. Its primary research applications include investigating structure-activity relationships (SAR) in oncology, exploring mechanisms of action for various kinase targets, and serving as a synthetic intermediate in complex organic syntheses. As with all such reagents, this compound is intended for research purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNKWLVIJBPPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420614
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149692-82-0
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a three-step sequence commencing with the iodination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), followed by a Suzuki-Miyaura cross-coupling reaction with a protected piperidine boronic acid pinacol ester, and concluding with the deprotection of the piperidine nitrogen. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis of this target molecule.

Synthetic Strategy

The overall synthetic approach is a convergent strategy that couples a pre-functionalized 7-azaindole core with a piperidine building block. This method offers flexibility and is amenable to the synthesis of analogues by modifying either of the coupling partners. The key steps are:

  • Iodination of 1H-pyrrolo[2,3-b]pyridine: Introduction of an iodine atom at the C3 position of the 7-azaindole nucleus to provide a handle for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the 3-iodo-7-azaindole with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate. This step forms the crucial C-C bond between the two heterocyclic rings.

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the final target compound.

Experimental Protocols

Step 1: Synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine

This procedure details the regioselective iodination of 7-azaindole at the C3 position.

Reaction Scheme:

Caption: Iodination of 7-azaindole.

Procedure:

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM), N-iodosuccinimide (NIS) (1.0 eq) and potassium hydroxide (KOH) (0.5 eq) are added. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine.[1]

Step 2: Synthesis of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate

This step involves the Suzuki-Miyaura cross-coupling of the iodinated 7-azaindole with a commercially available protected piperidine boronic acid pinacol ester.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Procedure:

In a reaction vessel, 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq) are combined. A 4:1 mixture of dioxane and water is added, and the mixture is degassed with argon for 15-30 minutes. The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is then added under an inert atmosphere. The reaction mixture is heated to 80-90 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).

Reaction Scheme:

Caption: N-Boc deprotection.

Procedure:

To a solution of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, trifluoroacetic acid (TFA) (10-20 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours, with progress monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and a saturated aqueous solution of sodium bicarbonate is carefully added to neutralize the excess acid. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound.[2][3]

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and yields for the synthesis of this compound.

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Yield (%)
1 1H-pyrrolo[2,3-b]pyridineN-Iodosuccinimide, KOH, DCMRoom Temp.3~95
2 3-iodo-1H-pyrrolo[2,3-b]pyridine, N-Boc-piperidine-4-boronic acid pinacol esterPd(dppf)Cl2, K2CO3, Dioxane/H2O80-9012-2460-80
3 tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylateTrifluoroacetic acid, DCM0 to Room Temp.1.5-3.5>90

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 7_azaindole 1H-pyrrolo[2,3-b]pyridine Iodination Step 1: Iodination 7_azaindole->Iodination piperidine_boronate N-Boc-piperidine-4-boronic acid pinacol ester Suzuki_Coupling Step 2: Suzuki Coupling piperidine_boronate->Suzuki_Coupling iodo_azaindole 3-iodo-1H-pyrrolo[2,3-b]pyridine Iodination->iodo_azaindole boc_product N-Boc protected product Suzuki_Coupling->boc_product Deprotection Step 3: Deprotection final_product This compound Deprotection->final_product iodo_azaindole->Suzuki_Coupling boc_product->Deprotection

Caption: Overall synthetic workflow.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data with predicted values from computational models to offer a thorough profile for research and development purposes. Furthermore, it details standardized experimental protocols for the determination of these key properties and explores the potential biological relevance of this compound class as inhibitors of the Janus kinase (JAK) signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential as a therapeutic agent. The following table summarizes these properties.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃Santa Cruz Biotechnology[1]
Molecular Weight 201.27 g/mol Santa Cruz Biotechnology[1]
pKa (predicted) 9.5 ± 0.4 (most basic)Chemicalize
logP (predicted) 1.8 ± 0.7Chemicalize
Aqueous Solubility (predicted) 1.9 mg/mL at pH 7.4Chemicalize
Melting Point Data not available

Experimental Protocols for Physicochemical Property Determination

To facilitate further experimental characterization, the following sections detail standardized methodologies for the determination of key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system such as methanol/water or DMSO/water, to a known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equilibration: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a sealed container. The mixture is then agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Solid and Solution: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV).

  • Solubility Value: The determined concentration represents the equilibrium solubility of the compound at that specific temperature and pH.

Determination of Melting Point by Capillary Method

The melting point is a characteristic physical property that provides information about the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded.

  • Melting Range: The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound.

Potential Biological Activity: JAK-STAT Signaling Pathway Inhibition

While direct biological studies on this compound are not extensively published, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core structure in the development of Janus kinase (JAK) inhibitors.[2][3][4] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to numerous cellular processes, including immune responses, inflammation, cell growth, and differentiation.[5][6] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.

The inhibition of JAKs by small molecules, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, can modulate these pathological processes. The likely mechanism of action for compounds of this class involves binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes involved in the inflammatory cascade.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the putative point of inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->JAK Autophosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Inhibitor This compound (putative inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation

JAK-STAT Signaling Pathway and Putative Inhibition.

Conclusion

This compound is a heterocyclic compound with physicochemical properties that suggest its potential for further investigation in drug discovery. While experimental data is limited, computational predictions provide valuable initial parameters. The established biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold as a JAK inhibitor highlights a promising avenue for the therapeutic application of this compound and its analogs. The experimental protocols provided in this guide offer a framework for the systematic characterization of this and related molecules, which is essential for advancing their development as potential therapeutic agents.

References

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this exact molecule is not prolific in publicly available literature, the 7-azaindole core is a well-established pharmacophore, primarily recognized for its role in the development of potent and selective kinase inhibitors. This technical guide consolidates the current understanding of the probable mechanism of action of this compound by examining the activities of structurally related compounds. The primary focus will be on kinase inhibition, with secondary mention of other potential biological targets. This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing potential signaling pathways, summarizing quantitative data from analogous compounds, and outlining relevant experimental protocols.

Introduction: The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, the core of the molecule , is considered a "privileged" scaffold in drug discovery. Its structure is bioisosteric to indole and purine, allowing it to interact with a wide range of biological targets. A key feature of the 7-azaindole moiety is its ability to act as an excellent "hinge-binding motif" in the ATP-binding pocket of various kinases.[1] The nitrogen atom in the pyridine ring and the adjacent pyrrole NH group can form two crucial hydrogen bonds with the kinase hinge region, a common interaction for many ATP-competitive kinase inhibitors.[1]

The piperidine moiety attached at the 3-position of the 7-azaindole core is also a highly favored fragment in medicinal chemistry. Its inclusion in a molecule can enhance solubility, modulate lipophilicity, and improve pharmacokinetic properties, contributing to overall "druggability".

Primary Putative Mechanism of Action: Kinase Inhibition

Based on extensive research into the 7-azaindole scaffold, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Numerous compounds incorporating this core structure have been developed as potent inhibitors of a diverse range of kinases, playing critical roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases.

Targeted Kinase Families

Derivatives of the 7-azaindole scaffold have been shown to inhibit a variety of kinases, including but not limited to:

  • Protein Kinase B (PKB/Akt): A key node in the PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation.[2][3]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that regulate diverse cellular processes.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[5]

  • Traf2- and Nck-interacting kinase (TNIK): A serine/threonine kinase implicated in Wnt signaling and cancer progression.[6]

  • PIM Kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[7]

  • Transforming Growth Factor-β Receptor I (TGFβRI): A serine/threonine kinase that plays a role in immune suppression in the tumor microenvironment.[8]

The specific kinase target(s) of this compound would be determined by the overall three-dimensional shape and electrostatic properties of the molecule, which are influenced by the piperidine substitution and any further functionalization.

General Signaling Pathway: PI3K/Akt/mTOR

Given that several related compounds target kinases within the PI3K/Akt/mTOR pathway, this represents a primary putative signaling cascade affected by this compound. Inhibition of a kinase in this pathway would disrupt downstream signaling, potentially leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation gf Growth Factor gf->receptor pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt Recruitment pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Proliferation & Survival mtorc1->proliferation inhibitor This compound (Putative Inhibitor) inhibitor->pi3k Potential Inhibition inhibitor->akt Inhibition

Putative inhibition of the PI3K/Akt signaling pathway.

Secondary Potential Mechanism of Action: Other Enzyme Inhibition

While kinase inhibition is the most prominent activity of the 7-azaindole scaffold, it is not the only possibility.

Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[9] PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This suggests a potential anti-inflammatory mechanism of action.

PDE4B_Inhibition_Pathway cluster_cell proinflammatory Pro-inflammatory Stimuli cell Inflammatory Cell (e.g., Macrophage) proinflammatory->cell atp ATP ac Adenylate Cyclase camp cAMP atp->camp Activation pde4b PDE4B amp AMP camp->amp pka PKA camp->pka Activation pde4b->amp inflammation_down Decreased Pro-inflammatory Cytokine Release pka->inflammation_down inhibitor This compound (Putative Inhibitor) inhibitor->pde4b Inhibition

Potential PDE4B inhibition leading to anti-inflammatory effects.

Quantitative Data from Structurally Related Compounds

The following tables summarize inhibitory activities of various 7-azaindole derivatives against different kinase targets. This data provides a reference for the potential potency of this compound.

Table 1: Inhibition of Protein Kinase B (PKB/Akt) by Pyrrolopyrimidine Derivatives

Compound Target IC50 (nM) Selectivity vs. PKA Reference
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analog PKBα 26 >150-fold [2]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analog PKBβ 6 >150-fold [2]

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analog | PKBγ | 27 | >150-fold |[2] |

Table 2: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference

| Compound 4h | 7 | 9 | 25 | 712 |[5] |

Table 3: Inhibition of Phosphodiesterase 4B (PDE4B) by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Compound PDE4B IC50 (µM) Selectivity vs. PDE4D Reference

| Compound 11h | 0.11 | ~6-fold |[9] |

Experimental Protocols for Target Identification and Validation

The following are generalized methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of the compound against a panel of kinases.

Methodology:

  • Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound (this compound) at various concentrations.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection: Quantification can be performed using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Kinase_Inhibition_Assay_Workflow start Start plate_prep Prepare 384-well plate with serially diluted compound start->plate_prep reagent_add Add kinase, substrate, and buffer plate_prep->reagent_add pre_incubate Pre-incubate reagent_add->pre_incubate atp_add Initiate reaction with ATP pre_incubate->atp_add incubate Incubate at 30°C atp_add->incubate stop_reagent Stop reaction incubate->stop_reagent detection Quantify phosphorylation (e.g., luminescence) stop_reagent->detection analysis Calculate IC50 detection->analysis end End analysis->end

General workflow for an in vitro kinase inhibition assay.

Cellular Western Blot for Pathway Analysis

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway within a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known activated kinase pathway) to approximately 80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

  • Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of a target protein (e.g., phospho-Akt) and the total form of the protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.

Conclusion

While the precise molecular target of this compound remains to be definitively elucidated, the extensive body of research on the 7-azaindole scaffold strongly suggests that its primary mechanism of action is likely through the inhibition of one or more protein kinases. The PI3K/Akt/mTOR pathway is a particularly high-probability target. However, other mechanisms, such as the inhibition of phosphodiesterases, cannot be ruled out and warrant investigation. This guide provides a foundational framework for understanding and further investigating the pharmacological properties of this compound. Future research, employing the experimental approaches outlined herein, will be crucial for confirming its specific biological targets and therapeutic potential.

References

The Piperidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold." This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across key therapeutic areas, including analgesia, oncology, and virology. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows, this document aims to equip researchers with the foundational knowledge to design and develop novel therapeutics based on this versatile chemical motif.

Piperidine Derivatives as Modulators of Opioid Receptors for Analgesia

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. The archetypal example, meperidine, has inspired extensive modifications of the piperidine core to enhance potency, selectivity, and mitigate adverse effects.

Quantitative Structure-Activity Relationship Data

The binding affinity (Ki) of piperidine derivatives to opioid receptors is a crucial determinant of their analgesic efficacy. The following table summarizes the binding affinities of a selection of 4-anilinopiperidine-based opioid receptor modulators.

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Piperidine 4-position)R4 (Anilide N-acyl group)Ki (nM) for MOR
FentanylPhenethylHHPropanoyl1.23 - 1.4
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHHPropanoyl~1.1
Sufentanil2-(2-thienyl)ethylHMethoxymethylPropanoyl0.138
RemifentanilMethyl propanoate-ethylHHPropanoyl~1.8

Data compiled from various sources.

General SAR Observations for Opioid Receptor Modulators:

  • 4-Anilino Group: A phenyl group or a related aromatic system is frequently found in potent µ-opioid agonists.

  • N-Substituent: The substituent on the piperidine nitrogen significantly impacts potency and selectivity. For instance, in the fentanyl series, an N-phenethyl group is considered optimal for µ-receptor affinity.[1]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can profoundly influence biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles and functional activities.[1]

Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).

  • Radioligand: [³H]DAMGO (a potent and selective MOR agonist).

  • Test compounds (piperidine derivatives).

  • Non-labeled DAMGO (for determining non-specific binding).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled DAMGO.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: Mu-Opioid Receptor Activation

The following diagram illustrates the canonical signaling pathway following the activation of the mu-opioid receptor by an agonist.

MOR_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist Opioid Agonist (e.g., Fentanyl) Agonist->MOR G_protein->AC Inhibition ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Signaling NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation IkBa_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_n->Gene_Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Piperidine Piperidine Derivative Piperidine->IKK Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction One-Pot Reductive Amination or Multi-component Reaction Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (Binding, Enzyme, Cell-based) Characterization->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

References

Technical Guide: 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (CAS 149692-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, also known as 7-azaindole substituted piperidine, is a heterocyclic organic compound belonging to the pyrrolopyridine class. The pyrrolo[2,3-b]pyridine core structure is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of therapeutic potential. This scaffold is prevalent in compounds targeting various enzymes, including protein kinases, which are crucial regulators of cellular processes. Consequently, derivatives of 1H-pyrrolo[2,3-b]pyridine are of significant interest in drug discovery and development, particularly in the fields of oncology and immunology. This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthesis protocol, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and are essential for laboratory handling, formulation, and quality control.

PropertyValueReference
CAS Number 149692-82-0[General chemical suppliers]
Molecular Formula C₁₂H₁₅N₃[1]
Molecular Weight 201.27 g/mol [1]
Appearance Solid (form may vary)[General chemical suppliers]
Boiling Point 401.6 °C at 760 mmHg[General chemical suppliers]
Flash Point 196.7 °C[General chemical suppliers]
Density 1.2 g/cm³[General chemical suppliers]
Refractive Index 1.628[General chemical suppliers]

Synthesis

Representative Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted-1H-pyrrolo[2,3-b]pyridine, which can be adapted for the synthesis of the target molecule. The key steps involve the reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions.

Materials:

  • 7-Hydrazinyl-1H-pyrrolo[2,3-b]pyridine

  • N-Boc-4-piperidone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 7-hydrazinyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of ethanol. Add N-Boc-4-piperidone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add glacial acetic acid (10-20 volumes). Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. The progress of the cyclization should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection: The resulting N-Boc protected this compound is then dissolved in a suitable solvent such as dichloromethane or dioxane. An acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is typically triturated with ether to afford the desired product, which may be isolated as a salt.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization (Fischer Indole Synthesis) cluster_2 Step 3: Deprotection cluster_3 Work-up & Purification A 7-Hydrazinyl-1H-pyrrolo[2,3-b]pyridine C Ethanol, RT, 2-4h A->C B N-Boc-4-piperidone B->C D Hydrazone Intermediate C->D E Glacial Acetic Acid, Reflux, 4-8h D->E F N-Boc-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine E->F G TFA or HCl/Dioxane, RT F->G I Neutralization, Extraction, Chromatography F->I H This compound G->H

Caption: Representative synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in a variety of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against several important cancer and inflammation-related kinases.

Potential Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are key drivers in various cancers.

  • Phosphodiesterase 4B (PDE4B): This enzyme is a target for anti-inflammatory drugs, and some 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have shown selective PDE4B inhibition.[3]

  • Traf2- and NCK-interacting kinase (TNIK): Inhibition of TNIK by 1H-pyrrolo[2,3-b]pyridine compounds has been reported, suggesting potential applications in cancer therapy.

  • Janus Kinases (JAKs): Pyrrolo[2,3-d]pyrimidine derivatives containing a piperidine moiety have been patented as JAK kinase inhibitors, indicating a potential role for the broader pyrrolopyridine class in targeting this pathway.

Postulated Signaling Pathway Involvement

Based on the known targets of related compounds, this compound could potentially modulate signaling pathways crucial for cell proliferation, survival, and inflammation. A representative pathway, the FGFR signaling cascade, is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF FGF->FGFR Inhibitor This compound Inhibitor->FGFR

Caption: Potential inhibition of the FGFR signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for assays relevant to the potential targets of this compound.

In Vitro Kinase Inhibition Assay (Representative: FGFR Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase, such as FGFR.

Materials:

  • Recombinant human FGFR enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the FGFR enzyme, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then detected via a luciferase-luciferin reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram: Kinase Assay

G A Prepare serial dilutions of test compound in DMSO B Add compound, kinase, and substrate to 384-well plate A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature (e.g., 60 min) C->D E Stop reaction and add ADP-Glo™ reagents D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable chemical entity for research and drug development due to its core pyrrolopyridine structure, which is a key component of many biologically active compounds. While specific data for this particular molecule is not extensively documented, its structural similarity to known kinase inhibitors suggests significant potential for investigation in oncology and inflammatory diseases. The provided representative synthesis and experimental protocols offer a solid foundation for researchers to explore the therapeutic promise of this and related compounds. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and potential as a lead compound for novel therapeutics.

References

Spectroscopic and Biological Insights into 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and biological significance of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. This document summarizes key spectroscopic data, details experimental protocols for characterization, and visualizes relevant biological pathways to support ongoing research and development efforts in this field.

Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine and its Derivatives

The structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the electronic environment of the protons and carbon atoms.

Table 1: 1H NMR Spectroscopic Data for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) and Selected Derivatives

CompoundSolventH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)Other Signals (δ, ppm)
1H-pyrrolo[2,3-b]pyridinePolysol7.4-7.6 (m)6.4-6.6 (m)7.8-8.0 (m)6.9-7.1 (m)8.1-8.3 (m)-
2-Methyl-1H-pyrrolo[2,3-b]pyridine--6.1 (s)7.8 (d)6.9 (t)8.1 (d)2.4 (s, 3H, CH3)
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid--7.1 (s)8.1 (d)7.2 (t)8.3 (d)13.0 (br s, 1H, COOH)
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid-7.6 (d)6.6 (d)8.6 (s)-8.8 (s)13.5 (br s, 1H, COOH)
4-Hydroxy-7-azaindole-7.1 (t)6.3 (d)-6.5 (d)7.8 (d)9.8 (s, 1H, OH)

Data sourced from SpectraBase, ChemicalBook, and various research articles. The exact chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]

Table 2: 13C NMR Spectroscopic Data for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Carbon AtomChemical Shift (δ, ppm)
C2127.9
C3100.2
C3a142.9
C4120.3
C5115.6
C6148.8
C7a121.5

Data sourced from ChemicalBook.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition. The parent 1H-pyrrolo[2,3-b]pyridine has a molecular weight of approximately 118.14 g/mol .[1][7] Electron ionization mass spectrometry (EIMS) is a common technique used for these compounds. For example, the EIMS of 4,6-diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile shows a molecular ion peak [M+] at m/z 340.04.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of 1H-pyrrolo[2,3-b]pyridine is available in the NIST WebBook.[7] For substituted derivatives, characteristic absorption bands can be observed. For instance, in a series of 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives, characteristic IR bands include N-H and NH2 stretches (around 3344-3432 cm-1), CN stretches for nitrile derivatives (around 2194-2361 cm-1), and C=O stretches for carbonyl-containing compounds (around 1710 cm-1).[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of 1H-pyrrolo[2,3-b]pyridine derivatives. The following sections outline general procedures based on published literature.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Several synthetic routes to the 1H-pyrrolo[2,3-b]pyridine core have been developed, often involving modifications of classical indole syntheses like the Fischer and Madelung methods.[9] A common modern approach involves the cyclo-condensation of substituted 2-amino-1H-pyrrole-3-carbonitriles with active methylene compounds.[8] Another strategy involves palladium-catalyzed cross-coupling reactions to functionalize the 7-azaindole scaffold.

Example Synthetic Step: Chan-Lam Coupling

One reported synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a Chan-Lam coupling reaction.[10]

  • Starting Material: A common intermediate, such as an ester of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Reaction Conditions: The intermediate is reacted with an appropriate aryl boronic acid in the presence of a copper(II) acetate catalyst and pyridine in a solvent like dichloromethane at room temperature for 12 hours.

  • Work-up and Purification: Following the reaction, standard aqueous work-up procedures are employed, and the product is purified using techniques like column chromatography.

Spectroscopic Analysis Workflow

The following workflow is a standard procedure for the spectroscopic characterization of newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., HRMS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Transitions Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of 1H-pyrrolo[2,3-b]pyridine derivatives.

Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown a wide range of biological activities, including acting as inhibitors of enzymes such as phosphodiesterase 4B (PDE4B) and c-Met kinase, which are implicated in inflammatory diseases and cancer, respectively.[10][11]

Inhibition of c-Met Signaling Pathway

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, migration, and invasion.

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation, Migration, Invasion Downstream->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Simplified signaling pathway of c-Met and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

This guide serves as a foundational resource for professionals working with 1H-pyrrolo[2,3-b]pyridine compounds. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

The Discovery of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile core for developing targeted therapies against a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, complete with detailed experimental protocols and data presented for comparative analysis.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine core mimics the adenine region of ATP, enabling it to act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of its inhibitory activity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets and Inhibitor Data

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to target a multitude of kinases involved in critical cellular processes. Below are summarized data for inhibitors targeting several key kinases.

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and has been identified as a colorectal cancer oncogene.[1] Inhibition of CDK8 with 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.[1]

CompoundTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
Compound 22CDK848.6HCT116Induces G2/M and S phase arrest[1]
H1CDK835.2--[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating anti-proliferative and pro-apoptotic activity in cancer cell lines.[3]

CompoundTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
4hFGFR174T1, MDA-MB-231, MCF-7Inhibits proliferation and induces apoptosis[3]
4hFGFR29--[3]
4hFGFR325--[3]
4hFGFR4712--[3]
1FGFR11900--[3]
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is a crucial regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy.[4] Potent ATP mimetic inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed with low nanomolar potency.[4]

CompoundTarget KinaseIC50 (nM)NoteReference
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneCdc77ATP mimetic inhibitor[4]
TRAF2 and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is a serine/threonine kinase that plays a pivotal role in the Wnt signaling pathway, which is frequently dysregulated in cancers like colorectal cancer.[5] Several series of 1H-pyrrolo[2,3-b]pyridine compounds have shown potent TNIK inhibition, with some exhibiting IC50 values below 1 nM.[6]

Compound SeriesTarget KinaseIC50 Range (nM)NoteReference
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1 to variousPotent inhibition observed in-house screening[6]

Signaling Pathways and Discovery Workflow

Kinase Inhibitor Discovery Workflow

The discovery of novel kinase inhibitors is a systematic process that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical development.

G General Workflow for Kinase Inhibitor Discovery Target_ID Target Identification and Validation Hit_Discovery Hit Discovery (e.g., HTS, FBDD) Target_ID->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of small molecule kinase inhibitors.

WNT/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation and differentiation.[7] Its aberrant activation is a hallmark of many cancers. TNIK and CDK8 are key kinases that modulate this pathway.

G WNT/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription TNIK TNIK TNIK->TCF_LEF co-activator CDK8 CDK8 CDK8->beta_catenin regulates activity

Caption: A simplified diagram of the canonical WNT/β-catenin signaling pathway.

FGF-FGFR Signaling Pathway

The FGF-FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[8] Dysregulation of this pathway is a common driver of cancer.

G FGF-FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 activates PLCG PLCγ FGFR->PLCG activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription

Caption: Key downstream cascades of the FGF-FGFR signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase.

Materials:

  • Recombinant Kinase (e.g., TNIK, FGFR2)

  • Kinase Substrate (e.g., Myelin Basic Protein for TNIK)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]

  • Test Inhibitor (1H-pyrrolo[2,3-b]pyridine derivative)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well low volume plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer with 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.[2]

  • Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate. For positive and negative controls, add 1 µL of 10% DMSO.[2]

  • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

  • Add 2 µL of the enzyme/substrate mix to each well.

  • Prepare an ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 45-60 minutes.[2][10]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the inhibition of kinase phosphorylation in a cellular context.

Materials:

  • Cancer cell line with known target kinase activity (e.g., GTL-16 for MET, HCT116 for CDK8)

  • Cell culture medium and supplements

  • Test Inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat the cells with a range of concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor for a specified duration. Include a vehicle control (DMSO).

  • After treatment, wash the cells with cold PBS and lyse them in lysis buffer.[11]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase.

  • Wash the membrane and probe with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total kinase or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[11]

  • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control. Determine the IC50 for the inhibition of phosphorylation.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of a kinase inhibitor on cell cycle distribution.

Materials:

  • Cancer cell line

  • Test Inhibitor

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase

Procedure:

  • Seed cells and allow them to adhere for 24 hours.

  • Treat the cells with the test inhibitor at various concentrations for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in PBS and adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[12][13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase.[14]

  • Incubate for 15-30 minutes at room temperature in the dark.[12][14]

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[12]

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[12]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a 1H-pyrrolo[2,3-b]pyridine inhibitor in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • Test inhibitor formulation

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 million HCT116 cells) in PBS, with or without Matrigel, into the flank of the mice.[15]

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[15]

  • Administer the test inhibitor or vehicle control to the mice according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volumes with calipers and record mouse body weights regularly (e.g., 2-3 times per week).[6][16]

  • Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Calculate the tumor growth inhibition (%T/C) to evaluate the efficacy of the treatment.[6]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable and versatile starting point for the development of a wide range of kinase inhibitors. The ability to readily modify this core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising drug candidates for the treatment of cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery, providing a foundation for the continued development of novel therapeutics based on this privileged scaffold.

References

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine belongs to the class of azaindoles, specifically the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine), which is a privileged structure in medicinal chemistry. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases and other biological targets. This document provides key physicochemical data for the parent compound and outlines a general workflow for its investigation as a potential therapeutic agent.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₅N₃[1]
Molecular Weight201.27 g/mol [1]
CAS Number149692-82-0[1]

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the core scaffold of 1H-pyrrolo[2,3-b]pyridine is a component of numerous compounds investigated for potent biological activities. Research on derivatives has shown inhibition of several key signaling proteins, suggesting potential therapeutic applications in oncology and inflammatory diseases.

Notable targets for compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold include:

  • Fibroblast Growth Factor Receptors (FGFR)

  • Phosphodiesterase 4B (PDE4B)

  • Traf2- and Nck-interacting kinase (TNIK)

Given this context, this compound serves as a valuable starting fragment or lead compound for the development of more complex and potent inhibitors for these and other related therapeutic targets.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of a novel compound such as this compound in a drug discovery program.

G cluster_optimization Lead Optimization start Starting Materials synthesis Multi-step Synthesis of This compound start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Primary Screening (e.g., Kinase Panel) characterization->screening hit_validation Hit Validation & Dose-Response screening->hit_validation in_vitro_adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) hit_validation->in_vitro_adme sar Structure-Activity Relationship (SAR) Studies in_vitro_adme->sar lead_opt Analogue Synthesis sar->lead_opt in_vivo In Vivo Efficacy & PK/PD Studies sar->in_vivo lead_opt->screening

Caption: High-level workflow for drug discovery.

Experimental Protocols

Detailed experimental protocols would be specific to the synthetic route chosen and the biological assays employed. Based on common methodologies for similar compounds, a general outline is provided.

General Synthesis Protocol

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A common approach includes the construction of the azaindole core followed by the introduction of the piperidine moiety. Key reactions could involve Fischer indole synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or nucleophilic aromatic substitution, followed by appropriate protection and deprotection steps.

Example Steps:

  • Synthesis of a 3-substituted-7-azaindole precursor: This could involve the reaction of a substituted aminopyridine with a ketone or aldehyde under acidic conditions.

  • Introduction of the piperidine group: A protected piperidine derivative could be coupled to the azaindole core. For instance, a bromo-substituted azaindole could be reacted with a piperidine boronic acid derivative under Suzuki coupling conditions.

  • Deprotection: Removal of any protecting groups on the piperidine nitrogen or the pyrrole nitrogen to yield the final compound.

  • Purification: The final product would be purified using techniques such as flash column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the final compound would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Biological Assay Protocol (Kinase Inhibition)
  • Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, and the test compound (this compound).

  • Assay Procedure:

    • The test compound is serially diluted in DMSO and then added to the wells of a microtiter plate.

    • The kinase and substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as fluorescence, luminescence (e.g., ADP-Glo™), or radioactivity.

  • Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation using graphing software.

References

Therapeutic Potential of Pyrrolopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridine derivatives, a class of heterocyclic compounds containing a fused pyrrole and pyridine ring system, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to the purine core of ATP allows them to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making them potent inhibitors of key signaling pathways implicated in a multitude of diseases.[1] This technical guide provides a comprehensive overview of the therapeutic potential of pyrrolopyridine derivatives, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The guide includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the signaling pathways they modulate.

Anticancer Activity

Pyrrolopyridine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

The anticancer effects of many pyrrolopyridine derivatives stem from their function as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of kinases, these compounds block the transfer of phosphate from ATP to their protein substrates, thereby disrupting downstream signaling cascades.

One of the most notable examples is Vemurafenib , a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) with the V600E mutation, which is prevalent in melanoma.[1]

Signaling Pathway: B-Raf/MEK/ERK (MAPK) Pathway in Melanoma

The following diagram illustrates the B-Raf/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Vemurafenib Vemurafenib Vemurafenib->BRAF ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Metastasis TranscriptionFactors->Proliferation

B-Raf/MEK/ERK Signaling Pathway Inhibition

Other kinases targeted by pyrrolopyridine derivatives in cancer include Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrrolopyridine derivatives.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Vemurafenib BRAF (V600E)A375 (Melanoma)0.031[1]
Compound 4h FGFR1, FGFR2, FGFR34T1 (Breast Cancer)0.007, 0.009, 0.025[2]
Compound 10t TubulinHeLa (Cervical Cancer)0.12[3]
Compound 10t TubulinSGC-7901 (Gastric Cancer)0.15[3]
Compound 10t TubulinMCF-7 (Breast Cancer)0.21[3]
SPP10 EGFRMCF-7 (Breast Cancer)2.31[4]
SPP10 EGFRH69AR (Lung Cancer)3.16[4]
SPP10 EGFRPC-3 (Prostate Cancer)4.2[4]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the antiproliferative activity of pyrrolopyridine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrolopyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening anticancer compounds.

Anticancer_Screening_Workflow Compound_Synthesis Pyrrolopyridine Derivative Synthesis MTT_Assay Cell Proliferation (MTT) Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay Kinase Inhibition Assay Data_Analysis->Kinase_Assay Mechanism_Study Mechanism of Action Studies Kinase_Assay->Mechanism_Study

Workflow for Anticancer Compound Screening

Anti-inflammatory Activity

Certain pyrrolopyridine derivatives have shown potential as anti-inflammatory agents by targeting enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: COX-2 Inhibition

A key mechanism of anti-inflammatory action for some pyrrolopyridine derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway: COX-2 Inflammatory Pathway

The diagram below depicts the role of COX-2 in the inflammatory cascade.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

COX-2 Mediated Inflammatory Pathway
Quantitative Data: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of specific pyrrolopyridine derivatives.

Compound IDAssayTargetActivityReference
Compound 3i In vivo anti-inflammatoryCOX-2Promising activity[5]
Compound 3l In vivo anti-inflammatoryCOX-2Promising activity[5]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of pyrrolopyridine derivatives in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Pyrrolopyridine derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyrrolopyridine derivative or reference drug orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antibacterial and Antiviral Activity

Pyrrolopyridine derivatives have also been investigated for their potential to combat infectious diseases.

Antibacterial Activity

Certain derivatives have shown promising activity against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Unnamed E. coli3.35[6]
Compound 14a-d M. tuberculosis< 25 µM[7]

This protocol details the broth microdilution method for determining the MIC of a pyrrolopyridine derivative against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Pyrrolopyridine derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the pyrrolopyridine derivative in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Pyrrolopyridine derivatives have shown activity against several viruses, including HIV-1.

Some pyrrolopyridine derivatives function as HIV-1 integrase inhibitors. Integrase is a viral enzyme essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.

Logical Relationship: HIV-1 Integrase Inhibition

This diagram illustrates the mechanism of action of HIV-1 integrase inhibitors.

HIV_Integrase_Inhibition Viral_Entry Viral Entry and Reverse Transcription Viral_DNA Viral DNA Viral_Entry->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Integrase Integrase HIV-1 Integrase Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->Integrase Replication Viral Replication Integration->Replication

Mechanism of HIV-1 Integrase Inhibition
Compound IDVirusCell LineEC50 (µM)Reference
Compound 12j HIV-1MT-41.65[8]
STP0404 HIV-1 (NL4-3)PBMCs0.00041[9]

This protocol provides a general method for evaluating the anti-HIV-1 activity of pyrrolopyridine derivatives in a cell-based assay.

Materials:

  • Human T-cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • Pyrrolopyridine derivative stock solution

  • p24 antigen ELISA kit

Procedure:

  • Cell Infection: Infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, add serial dilutions of the pyrrolopyridine derivative to the infected cells.

  • Incubation: Incubate the cells for 4-5 days at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production and determine the EC50 value.

Neuroprotective and Neurological Activity

Pyrrolopyridine derivatives are also being explored for their potential in treating neurodegenerative diseases and other neurological disorders.

Mechanism of Action in Neurodegenerative Diseases

Glycogen synthase kinase-3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrrolopyridine derivatives that inhibit GSK-3β may therefore have therapeutic potential.

Signaling Pathway: GSK-3β in Alzheimer's Disease

The following diagram shows the role of GSK-3β in tau phosphorylation.

GSK3b_Pathway Upstream_Signals Upstream Signals GSK3b GSK-3β Upstream_Signals->GSK3b Tau Tau Protein GSK3b->Tau Phosphorylation Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->GSK3b Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs

GSK-3β Pathway in Tau Hyperphosphorylation

Some pyrrolopyridine derivatives act as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. M1 receptor activation is known to play a role in cognitive processes, and enhancing its function with PAMs is a therapeutic strategy for cognitive impairment in conditions like Alzheimer's disease and schizophrenia.

Quantitative Data: Neuroprotective/Neurological Activity
Compound IDTargetAssayActivityReference
Compound 41 GSK-3βEnzyme InhibitionIC50 = 0.22 nM[10]
Compound 46 GSK-3βEnzyme InhibitionIC50 = 0.26 nM[10]
Compound 54 GSK-3βEnzyme InhibitionIC50 = 0.24 nM[10]
BQCA M1 ReceptorCalcium MobilizationEC50 = 267 nM[11]
Experimental Protocol: M1 Receptor Positive Allosteric Modulator Assay

This protocol outlines a method for identifying and characterizing M1 receptor PAMs using a calcium mobilization assay.

Materials:

  • CHO cells stably expressing the human M1 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • Acetylcholine (ACh)

  • Pyrrolopyridine derivative stock solution

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the M1-expressing CHO cells in the assay plates and incubate overnight.

  • Dye Loading: Load the cells with Fluo-4 AM for 1 hour at 37°C.

  • Compound Addition: Add serial dilutions of the pyrrolopyridine derivative to the wells and incubate for a short period (e.g., 15 minutes).

  • ACh Stimulation: Add a sub-maximal concentration (EC20) of acetylcholine to the wells and immediately measure the change in fluorescence.

  • Data Analysis: Determine the potentiation of the ACh response by the pyrrolopyridine derivative and calculate the EC50 value for the PAM effect.

Synthesis of Pyrrolopyridine Derivatives

A variety of synthetic routes have been developed for the preparation of the pyrrolopyridine scaffold. A general and common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa.

General Synthetic Protocol Example

The following is a representative, generalized protocol for the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • Substituted 2-aminopyridine

  • α-haloketone

  • Base (e.g., K2CO3, NaH)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • N-Alkylation: Dissolve the 2-aminopyridine in the chosen solvent and add the base. Stir the mixture at room temperature.

  • Cyclization: Add the α-haloketone dropwise to the reaction mixture. Heat the reaction to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Logical Relationship: General Synthesis Workflow

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Aminopyridine, α-haloketone) Reaction Reaction (N-alkylation & Cyclization) Starting_Materials->Reaction Workup Work-up (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Pyrrolopyridine Derivative Purification->Final_Product

General Workflow for Pyrrolopyridine Synthesis

Conclusion

Pyrrolopyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of therapeutic potential. Their ability to effectively target key enzymes and signaling pathways, particularly protein kinases, has led to significant advancements in the development of novel therapies for cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important chemical scaffold in the quest for new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] Accurate and precise quantification of this compound is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring synthetic processes, and conducting pharmacokinetic and toxicological studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodologies outlined below are based on established analytical principles for related compounds and impurities, providing a robust starting point for method development and validation in a research or quality control setting.

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high. The described HPLC method is adapted from the analysis of organic impurities in Tofacitinib oral solutions, as outlined by the United States Pharmacopeia (USP).[3][4]

Chromatographic Conditions
ParameterCondition
Column Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.8 mL/min
Column Temperature 45°C
Autosampler Temp. 4°C
Injection Volume 10 µL
UV Detection 280 nm
Run Time Approximately 25 minutes
Mobile Phase Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.05050
20.0595
22.0595
22.1955
25.0955
Method Validation Summary (Representative Data)
ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. The following protocol is a representative method based on established procedures for the analysis of small molecules, including pyrrolizidine alkaloids and other nitrogen-containing heterocycles in biological samples.[5][6][7][8]

LC-MS/MS Parameters
ParameterCondition
LC System Shimadzu Nexera X3 or equivalent
Mass Spectrometer Shimadzu LCMS-8060 or equivalent Triple Quadrupole
Column Shim-pack GIST C18-HP, 2.1 mm x 100 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient See Table 5
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mobile Phase Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0991
1.5991
3.08515
18.07030
19.0595
21.0595
21.1991
25.0991
Mass Spectrometry Conditions
ParameterSetting
Interface Temperature 300°C
Desolvation Line Temp. 250°C
Heat Block Temperature 400°C
Nebulizing Gas Flow 3 L/min (Nitrogen)
Drying Gas Flow 10 L/min (Nitrogen)
Heating Gas Flow 10 L/min (Air)
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions (Predicted)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound202.1 (M+H)⁺185.1-15
This compound202.1 (M+H)⁺157.1-25
Internal Standard (e.g., Deuterated analog)TBDTBDTBD

Note: The molecular weight of this compound is 201.27 g/mol .[9] The precursor ion in positive ESI mode would be [M+H]⁺ at m/z 202.1. Product ions and collision energies should be optimized during method development.

Method Validation Summary (Representative Data for Biological Matrix)
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85.0% - 115.0%

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Bulk Drug Substance
  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the bulk drug substance and prepare a 100 µg/mL solution in the same manner as the standard stock solution.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions in Table 1 and Table 2.

    • Inject the diluent (as a blank), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Analysis in Human Plasma
  • Standard and QC Sample Preparation:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Prepare working solutions by serial dilution in methanol.

    • Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (99% A, 1% B).

    • Vortex and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system according to the conditions in Tables 4, 5, and 6.

    • Inject the prepared samples.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_results Results Reference_Standard Reference Standard Stock_Solution Stock Solution (100 µg/mL) Reference_Standard->Stock_Solution Bulk_Sample Bulk Sample Sample_Solution Sample Solution Bulk_Sample->Sample_Solution Diluent Diluent (ACN/Water) Diluent->Stock_Solution Diluent->Sample_Solution Calibration_Standards Calibration Standards Stock_Solution->Calibration_Standards HPLC_System HPLC-UV System Calibration_Standards->HPLC_System Sample_Solution->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Data_Processing Data Processing Chromatogram->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Quantification Quantification of Analyte Data_Processing->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification of the analyte.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Analysis Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Add Acetonitrile with IS (300 µL) Plasma_Sample->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMSMS_System LC-MS/MS System Reconstitution->LCMSMS_System MRM_Acquisition MRM Data Acquisition LCMSMS_System->MRM_Acquisition Integration Peak Integration MRM_Acquisition->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Final_Concentration Calculate Final Concentration Calibration->Final_Concentration

Caption: Workflow for LC-MS/MS analysis in a biological matrix.

References

Application Notes and Protocols for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and its Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key structural motif in numerous biologically active compounds, has garnered significant attention in oncology research. While specific studies on 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine are not extensively documented in publicly available literature, a substantial body of research highlights the potent anti-cancer activities of its derivatives. These compounds often function as inhibitors of various protein kinases that are crucial for the growth and survival of cancer cells.

This document provides a comprehensive overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer cell line studies. It includes a summary of their inhibitory activities, detailed protocols for key experimental assays, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 1H-pyrrolo[2,3-b]pyridine derivatives against several cancer-related kinases and cell lines. This data illustrates the potential of this scaffold in developing targeted cancer therapies.

Compound ID/ReferenceTarget Kinase(s)Cancer Cell LineIC50 (nM)Assay Type
Compound 4h [1][2]FGFR1, FGFR2, FGFR3, FGFR4-7, 9, 25, 712Kinase Assay
Compound 4h [1][2]-4T1 (mouse breast cancer)Proliferation InhibitionCell-based Assay
Compound 10t [3]TubulinHeLa, SGC-7901, MCF-7120, 150, 210Cell Proliferation Assay
TNIK Inhibitors [4]TNIKColorectal Cancer CellspIC50 range: 7.37 to 9.923D-QSAR Study
Compound 25a [3]ATM->700-fold selectivity over PIKK familyKinase Assay
Compound 15y [5]TBK1-0.2Kinase Assay
Unnamed Series [6]TNIK-< 1Kinase Assay

Signaling Pathways and Mechanisms of Action

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1][2] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, thereby blocking downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[2]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine derivative Pyrrolo_pyridine->FGFR Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway inhibition.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is another critical signaling cascade involved in cell growth, differentiation, and immune responses. Dysregulation of this pathway is often associated with hematological malignancies and solid tumors. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine derivative Pyrrolo_pyridine->JAK Inhibition STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

JAK/STAT pathway inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the anti-cancer effects of 1H-pyrrolo[2,3-b]pyridine derivatives.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add compound dilutions and vehicle control Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT assay workflow.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[9]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with the 1H-pyrrolo[2,3-b]pyridine derivative for the desired time. Include a vehicle-treated negative control.

  • Harvest the cells (including floating cells in the medium) and wash once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate 15 min at RT in the dark Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Application Notes: Formulation of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a heterocyclic compound belonging to the pyrrolopyridine class. This scaffold is a key component in numerous kinase inhibitors, including those targeting Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and other signaling proteins crucial in oncology and immunology.[1][2][3][4] For in vivo evaluation of such compounds, developing a suitable formulation is a critical step that directly impacts drug exposure, bioavailability, and, consequently, the reliability of pharmacodynamic and toxicological data.[5][6]

A significant challenge in the preclinical development of many new chemical entities (NCEs), including pyrrolopyridine derivatives, is their poor aqueous solubility.[5][6][7][8] Poor solubility can lead to low and erratic absorption after oral administration, hindering the assessment of a compound's true therapeutic potential.[5][6] These application notes provide a comprehensive guide to developing formulations for this compound for preclinical in vivo studies, focusing on strategies to address poor solubility.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation of formulation development. While specific experimental data for this compound is not publicly available, the table below summarizes typical properties for a compound of this nature. Researchers should determine these values experimentally for their specific batch.

Table 1: Physicochemical Properties of this compound

PropertyValue (Illustrative)Implication for Formulation
Molecular Formula C₁₂H₁₅N₃-
Molecular Weight 201.27 g/mol [9]Influences diffusion and absorption characteristics.
Appearance White to off-white solidBasic quality control parameter.
pKa (strongest basic) ~8.5Weakly basic; solubility will be pH-dependent (higher in acidic pH).
LogP ~2.5Indicates moderate lipophilicity and likely low aqueous solubility.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPoorly soluble; requires enabling formulation strategies.[5][10]

Formulation Strategies for In Vivo Studies

The primary goal for a preclinical formulation is to ensure adequate and reproducible drug exposure in animal models. The choice of formulation depends on the route of administration, the required dose, and the compound's properties.

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & QC B Physicochemical Characterization (Solubility, pKa, LogP) A->B Characterize C Vehicle Solubility Screening B->C Inform D Prototype Formulation Preparation (Solution, Suspension) C->D Select Vehicles E Short-term Stability Assessment D->E Assess F Dose Formulation for Animal Studies E->F Optimize G Pharmacokinetic (PK) Study in Rodents F->G Administer H Data Analysis & Formulation Selection G->H Analyze

Caption: Workflow for preclinical formulation development.

Table 2: Summary of Formulation Strategies for Poorly Soluble Compounds

Formulation TypeCompositionAdvantagesDisadvantagesBest for...
Aqueous Solution Drug in buffer (e.g., citrate, phosphate)Ideal for IV administration; ensures 100% bioavailability.Limited by compound's intrinsic solubility; may require non-physiological pH.IV PK studies (if solubility allows).
Co-solvent System Drug in a mix of aqueous and organic solvents (e.g., PEG400, PG, DMSO).[6][11]Simple to prepare; can significantly increase solubility.Risk of drug precipitation upon dilution in vivo; potential for solvent toxicity.[6]Oral, IP, and some IV studies.
Suspension Micronized drug particles suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% MC).Allows for higher dosing; avoids organic solvents.Potential for non-uniform dosing; bioavailability can be variable.Oral gavage toxicology and efficacy studies.
Lipid-Based System Drug dissolved in oils or self-emulsifying systems (SEDDS).[8][10]Enhances absorption of lipophilic drugs via lymphatic pathways.More complex to develop and characterize.Oral dosing of highly lipophilic compounds.

Protocols for Formulation Preparation

Protocol 1: Preparation of a Co-solvent Formulation (for Oral or IV Administration)

This protocol describes the preparation of a 10 mg/mL solution using a common co-solvent system. The vehicle composition may need optimization based on solubility screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile vials, magnetic stirrer, and stir bar

  • Analytical balance and volumetric flasks

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound.

  • Initial Solubilization: Add the compound to a sterile vial. Add 1.0 mL of DMSO (10% of final volume). Vortex or sonicate until the compound is fully dissolved.

  • Addition of Co-solvent: Add 4.0 mL of PEG400 (40% of final volume) to the vial. Mix thoroughly until a clear, homogenous solution is formed.

  • Final Dilution: Slowly add 5.0 mL of saline or water while stirring to reach a final volume of 10 mL. This brings the vehicle composition to 10% DMSO / 40% PEG400 / 50% Saline.

  • Final Check: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. For IV administration, sterile filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the formulation at 2-8°C and use within 24-48 hours. Assess stability for longer storage.

Protocol 2: Preparation of a Suspension Formulation (for Oral Administration)

This protocol is suitable for delivering higher doses of the compound when solubility in acceptable vehicles is limited.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle

  • Graduated cylinder and beaker

  • Magnetic stirrer

Procedure:

  • Prepare Vehicle: Prepare the 0.5% MC solution by slowly adding methylcellulose powder to water while stirring. Allow it to hydrate completely (this may take several hours or require heating, depending on the grade of MC).

  • Weighing: Weigh the required amount of the compound. For a 20 mg/mL suspension, weigh 200 mg for a 10 mL final volume.

  • Wetting the Powder: Place the compound in a mortar. Add a small volume of the 0.5% MC vehicle (e.g., 0.5 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Slowly add more of the 0.5% MC vehicle in small increments while continuously triturating to maintain a homogenous mixture.

  • Final Volume: Transfer the contents to a graduated cylinder or beaker. Rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the compound. Adjust to the final volume with the 0.5% MC vehicle.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. Continue to stir during the dosing procedure.

Hypothetical Signaling Pathway and In Vivo Study Design

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are JAK inhibitors, a likely mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is critical for cytokine-mediated immune responses.[3][12][13][14]

JAK_STAT_Pathway cluster_dimer Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Compound This compound Compound->JAK Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Table 3: Dosing and Administration Guide for a Hypothetical In Vivo Efficacy Study (Mouse Model)

ParameterDetailsRationale
Animal Model Balb/c MiceCommonly used for immunology and oncology studies.
Route of Administration Oral Gavage (PO)Common route for kinase inhibitors intended for oral use.[12]
Formulation 10 mg/mL suspension in 0.5% MC + 0.1% Tween 80Suitable for delivering a range of doses for an efficacy study.
Dose Levels Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kgDose-ranging to establish efficacy and potential toxicity.
Dosing Volume 10 mL/kgStandard dosing volume for mice.
Dosing Frequency Once daily (QD) or Twice daily (BID)To be determined by preliminary pharmacokinetic studies.
Study Duration 14-28 daysTypical duration for a sub-chronic efficacy study.
Readouts Tumor volume, body weight, cytokine levels, target phosphorylation in tissue.To assess efficacy, safety, and pharmacodynamic effects.

Disclaimer: These notes and protocols provide a general framework. The formulation for this compound must be developed and optimized based on its experimentally determined physicochemical properties and the specific requirements of the planned in vivo study. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application of 1H-pyrrolo[2,3-b]pyridine Derivatives in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of various protein kinases. This structural feature has made it a cornerstone in the development of targeted inhibitors for a range of diseases, including rheumatoid arthritis (RA). In the context of RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, derivatives of 1H-pyrrolo[2,3-b]pyridine have been instrumental in the exploration of novel therapeutic strategies, primarily through the inhibition of the Janus kinase (JAK) family of enzymes.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical mediator of the inflammatory response in rheumatoid arthritis. Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their cognate receptors on the surface of immune cells, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which subsequently dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune cell proliferation. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a core component of small molecule inhibitors designed to compete with ATP for the binding site on JAKs, thereby blocking this signaling cascade and mitigating the inflammatory process.

Quantitative Data on 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against members of the JAK family and other relevant kinases. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives against JAKs

Compound IDR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
11c Cyclopentylamino454415
11d Cycloheptylamino25133.5
14a Cyclohexylamino555014
14c (cis-4-hydroxycyclohexyl)amino47305.1

Data extracted from Nakajima, Y. et al. (2015) Chemical & Pharmaceutical Bulletin.[1]

Table 2: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-based BTK Inhibitors

Compound IDTargetIC50 (nM)Cellular Assay (mouse splenocytes) IC50 (nM)
Compound 17 hBtk220
Compound 18 hBtk640

Data extracted from a study on selective and reversible small molecule BTK inhibitors.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • High-purity ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution starting from 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a 2x kinase/substrate solution by diluting the recombinant JAK enzyme and the peptide substrate in the kinase assay buffer.

  • Reaction Initiation: Add 5 µL of the 2x kinase/substrate solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • ATP Addition: Prepare a 2x ATP solution in the kinase assay buffer. Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT (p-STAT) Inhibition Assay

Objective: To assess the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human fibroblast-like synoviocytes from RA patients (HFLS-RA) or a relevant cell line (e.g., TF-1 cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Cytokine for stimulation (e.g., Interleukin-6 for p-STAT3, Erythropoietin for p-STAT5)

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibodies against total STAT and phosphorylated STAT (p-STAT), and a suitable secondary antibody conjugated to HRP.

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-STAT and total STAT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-STAT and total STAT. Normalize the p-STAT signal to the total STAT signal to determine the extent of inhibition by the test compound.

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for paw thickness measurement

  • Scoring system for clinical signs of arthritis

Procedure:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Administration: Once clinical signs of arthritis appear (typically around day 24-28), randomize the mice into treatment groups (vehicle control, positive control like methotrexate, and test compound groups). Administer the test compound and controls daily by oral gavage.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure the thickness of the hind paws using calipers every other day.

  • Termination of Study (e.g., Day 42): At the end of the study, euthanize the mice and collect blood for serum analysis of inflammatory markers and hind paws for histological analysis.

  • Histological Analysis: Fix the ankle joints in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

The following diagrams illustrate key concepts and workflows in the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives for rheumatoid arthritis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment pJAK p-JAK JAK->pJAK Activation/ Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->pJAK Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Experimental_Workflow cluster_discovery Drug Discovery & In Vitro Evaluation cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development A Compound Synthesis (1H-pyrrolo[2,3-b]pyridine scaffold) B In Vitro Kinase Assay (Determine IC50 vs. JAKs) A->B C Cellular p-STAT Assay (Confirm cellular activity) B->C D Selectivity Profiling (Kinase panel) C->D E Animal Model of RA (e.g., Collagen-Induced Arthritis) D->E F Efficacy Studies (Assess clinical scores, paw swelling) E->F G Histopathology (Analyze joint damage) F->G H Pharmacokinetics/Toxicology F->H I Phase I-III Clinical Trials H->I

References

Application Notes and Protocols for Inhibiting Protein Kinase B (Akt) with Pyrrolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making Akt a critical target for cancer drug development. Pyrrolopyrimidine derivatives have emerged as a potent class of ATP-competitive inhibitors of Akt, demonstrating significant therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for utilizing pyrrolopyrimidine derivatives to inhibit Akt. The information presented here is intended to guide researchers in the effective design and execution of experiments to evaluate the efficacy and mechanism of action of these inhibitors.

Mechanism of Action

Pyrrolopyrimidine-based Akt inhibitors are small molecules designed to target the ATP-binding pocket of the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). By mimicking the structure of adenine, the core component of ATP, these compounds competitively bind to the kinase, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway.

Data Presentation: Quantitative Summary of Inhibitor Activity

The following tables summarize the in vitro inhibitory activities of representative pyrrolopyrimidine-based Akt inhibitors, AZD5363 (Capivasertib) and CCT128930.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolopyrimidine Derivatives against Akt Isoforms

CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)Selectivity NotesAssay Type
AZD53633[1][2][3][4]7[1][3][4]7[1][3][4]Potent pan-Akt inhibitor. Also inhibits P70S6K and PKA at similar concentrations.[2][3][4]Cell-free kinase assay
CCT128930-6[5][6]-Selective for Akt2, with 28-fold selectivity over PKA.[5][6]Cell-free kinase assay

Table 2: Cellular Potency of Pyrrolopyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypePathway AlterationGI₅₀ (µM)
CCT128930U87MGGlioblastomaPTEN-null6.3[6]
CCT128930LNCaPProstate CancerPTEN-null0.35[6]
CCT128930PC3Prostate CancerPTEN-deficient1.9[6]
AZD5363BT474cBreast CancerHER2+, PIK3CA mutantInhibits substrate phosphorylation with IC50 of 0.06 to 0.76 µM[7]

Signaling Pathway and Experimental Workflow Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruitment PDK1 PDK1 PDK1->Akt P-Thr308 mTORC2 mTORC2 mTORC2->Akt P-Ser473 Akt_active Akt (Active) Downstream Downstream Substrates (e.g., GSK3β, PRAS40) Akt_active->Downstream Phosphorylation Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response Inhibitor Pyrrolopyrimidine Derivative Inhibitor->Akt_active Inhibition (ATP Competition) Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay 1. In Vitro Kinase Assay (Determine IC₅₀) Compound_Prep Prepare serial dilutions of pyrrolopyrimidine inhibitor Reaction Initiate kinase reaction with ATP Compound_Prep->Reaction Enzyme_Substrate Prepare Akt enzyme and substrate solution Enzyme_Substrate->Reaction Detection Detect signal (e.g., luminescence) Reaction->Detection Cell_Culture 2. Cell Culture and Treatment (e.g., Cancer Cell Lines) Inhibitor_Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Inhibitor_Treatment Lysis Lyse cells and quantify protein Inhibitor_Treatment->Lysis Assay_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Assay_Reagent Western_Blot 3. Western Blot Analysis (Assess target engagement) SDS_PAGE Run SDS-PAGE and transfer Lysis->SDS_PAGE Antibody_Incubation Incubate with primary (p-Akt, Total Akt) and secondary antibodies SDS_PAGE->Antibody_Incubation Imaging Detect chemiluminescence Antibody_Incubation->Imaging Viability_Assay 4. Cell Viability Assay (Determine GI₅₀) Readout Measure absorbance or luminescence Assay_Reagent->Readout

References

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a scaffold of significant interest in medicinal chemistry. The methodologies outlined are based on established synthetic routes, including the construction of the core 7-azaindole framework, functionalization, and subsequent amidation.

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. The 2-carboxamide derivatives, in particular, have garnered attention as potent inhibitors of various enzymes and modulators of cellular signaling pathways. This document outlines a general and adaptable synthetic strategy for the preparation of a diverse range of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

The primary synthetic approach detailed herein involves three key stages:

  • Synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core: This can be achieved through various indole synthesis methodologies, with the Hemetsberger-Knittel synthesis being a notable example for accessing the 2-carboxy functionalized scaffold.

  • N-Arylation of the pyrrole ring (optional): For analogues with substitution on the pyrrole nitrogen, the Chan-Lam coupling provides an effective method for introducing aryl groups.

  • Amide bond formation: The final step involves the coupling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a selected amine using a suitable coupling agent.

Synthetic Pathways and Methodologies

A generalized synthetic workflow for the preparation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is depicted below. This pathway allows for the introduction of diversity at both the N-1 position of the pyrrole ring and the amide functionality.

Synthesis_Workflow Start Pyridine Precursor Hemetsberger Hemetsberger-Knittel Synthesis Start->Hemetsberger Ester Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Hemetsberger->Ester ChanLam Chan-Lam Coupling (Optional N-Arylation) Ester->ChanLam Saponification1 Saponification Ester->Saponification1 ArylatedEster Ethyl 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylate ChanLam->ArylatedEster Saponification2 Saponification ArylatedEster->Saponification2 CarboxylicAcid 1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Saponification1->CarboxylicAcid ArylatedAcid 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Saponification2->ArylatedAcid AmideCoupling1 Amide Coupling CarboxylicAcid->AmideCoupling1 AmideCoupling2 Amide Coupling ArylatedAcid->AmideCoupling2 FinalProduct1 1H-pyrrolo[2,3-b]pyridine -2-carboxamide AmideCoupling1->FinalProduct1 FinalProduct2 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxamide AmideCoupling2->FinalProduct2 Amine R1R2NH Amine->AmideCoupling1 Amine->AmideCoupling2

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Core

The Hemetsberger-Knittel synthesis is a classical method for the preparation of indole-2-carboxylic esters, which can be adapted for the synthesis of the 7-azaindole analogue. The reaction proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.

Hemetsberger_Knittel Start Pyridine-2-carbaldehyde Step1 Knoevenagel Condensation with Ethyl Azidoacetate Start->Step1 Intermediate Ethyl 2-azido-3-(pyridin-2-yl)acrylate Step1->Intermediate Step2 Thermal Cyclization (Thermolysis) Intermediate->Step2 Product Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Step2->Product

Caption: Hemetsberger-Knittel synthesis of the 7-azaindole core.

Optional N-Arylation via Chan-Lam Coupling

For the synthesis of N-aryl derivatives, a Chan-Lam coupling can be performed on the 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate. This copper-catalyzed reaction forms a carbon-nitrogen bond between the pyrrole nitrogen and an aryl boronic acid.

Chan_Lam Start Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Reagents ArB(OH)2 Cu(OAc)2, Pyridine Start->Reagents Product Ethyl 1-Aryl-1H-pyrrolo[2,3-b]pyridine -2-carboxylate Reagents->Product

Caption: Chan-Lam N-arylation of the 7-azaindole core.

Saponification to the Carboxylic Acid

The ethyl ester of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is hydrolyzed to the corresponding carboxylic acid through saponification using a base such as sodium hydroxide.

Saponification Start Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Derivative Reagents 1. NaOH, MeOH/H2O 2. Acidic Workup Start->Reagents Product 1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivative Reagents->Product

Caption: Saponification of the ethyl ester to the carboxylic acid.

Amide Bond Formation

The final step is the coupling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a primary or secondary amine. Propanephosphonic acid anhydride (T3P®) is an effective coupling agent for this transformation, often used in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Amide_Coupling Acid 1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Derivative Reagents T3P®, DIPEA, DMF Acid->Reagents Amine R1R2NH Amine->Reagents Product 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Reagents->Product

Caption: Amide coupling to form the final product.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. Researchers should note that optimal reaction conditions, such as temperature, reaction time, and stoichiometry, may vary depending on the specific substrates used and should be optimized accordingly.

Protocol for Chan-Lam N-Arylation

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Aryl boronic acid (ArB(OH)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in dichloromethane, add the aryl boronic acid, copper(II) acetate, and pyridine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Saponification

Materials:

  • Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve the ethyl ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the carboxylic acid.

Protocol for Amide Coupling with T3P®

Materials:

  • 1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Primary or secondary amine (NHR₁R₂)

  • Propanephosphonic acid anhydride (T3P®)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and the amine in dimethylformamide.

  • Add N,N-diisopropylethylamine to the solution.

  • Add the T3P® solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. These values are illustrative and can vary based on the specific substrates and reaction conditions employed.

StepReactionReagents/ConditionsTypical Yield (%)
N-Arylation Chan-Lam CouplingArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂60-85
Hydrolysis SaponificationNaOH, MeOH/H₂O85-95
Amide Formation T3P® CouplingT3P®, DIPEA, DMF50-90

Alternative Amide Coupling Reagents

While T3P® is a highly effective coupling reagent, other standard peptide coupling agents can also be employed for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The choice of coupling reagent may depend on the specific amine substrate and the desired reaction conditions.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used with a non-nucleophilic base like DIPEA.

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based coupling system.

  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): A triazine-based coupling agent that can be used in both organic and aqueous media.

Researchers are encouraged to consult the relevant literature for detailed protocols when utilizing these alternative coupling agents.

Conclusion

The synthetic strategies outlined in this document provide a robust and versatile platform for the preparation of a wide array of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. By employing a multi-step sequence involving the construction of the 7-azaindole core, optional N-arylation, and efficient amide bond formation, researchers can access diverse libraries of these compounds for further investigation in drug discovery and development programs. The provided protocols serve as a foundational guide, and optimization of specific reaction steps is recommended to achieve the best possible outcomes for individual target molecules.

Application Notes and Protocols: Utilizing Pyrrolopyridine Analogs as CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][3][4][5] Consequently, CSF1R has emerged as a significant therapeutic target. Pyrrolopyridine and its bioisostere, pyrrolopyrimidine, have been identified as promising scaffolds for the development of potent and selective CSF1R inhibitors.[4][6][7][8]

These compounds typically function by competing with ATP for binding to the kinase domain of CSF1R, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to the depletion of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth and suppress anti-tumor immunity.[9][10] This document provides detailed application notes and protocols for researchers utilizing pyrrolopyridine analogs for the inhibition of CSF1R.

Mechanism of Action and Signaling Pathway

Upon binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][3][11] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][11][12] These pathways collectively regulate cell survival, proliferation, differentiation, and migration. Pyrrolopyridine analogs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CSF1R kinase domain and preventing the transfer of a phosphate group from ATP to the tyrosine residues, thus blocking the initiation of the signaling cascade.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 / IL-34 CSF1R CSF1R CSF1->CSF1R Ligand Binding & Dimerization PI3K PI3K CSF1R->PI3K Autophosphorylation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Pyrrolopyridine Pyrrolopyridine Analog Pyrrolopyridine->CSF1R Inhibition

Caption: CSF1R Signaling Pathway and Inhibition by Pyrrolopyridine Analogs.

Quantitative Data of Representative Pyrrolopyridine Analogs

The following tables summarize the in vitro inhibitory activities of several pyrrolopyridine and pyrrolopyrimidine analogs against CSF1R. The data is compiled from various research publications and is presented to facilitate comparison.

Table 1: Enzymatic and Cellular Activity of Pyrrolopyrimidine-Based CSF1R Inhibitors

Compound IDEnzymatic IC50 (nM)Cellular IC50 (µM) in Ba/F3-CSF1R cellsReference
21b -0.6[13]
25b -1.0[13]
27a 0.4 - 1.30.3[13]
12b <10-[3][8]
14c 7.18Inactive[3]
Pexidartinib (PLX3397) >10 (in one study)<0.1[13]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Table 2: Activity of Pyrrolo[2,3-b]pyridine-Based CSF1R Inhibitor

Compound IDCSF1R IC50 (nM)NoteReference
BPR1R024 (12) 0.53Orally active and selective[14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and represent standard procedures for evaluating CSF1R inhibitors.

Protocol 1: In Vitro CSF1R Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the enzymatic inhibitory activity of test compounds against CSF1R.[3]

Materials:

  • Recombinant human CSF1R kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (pyrrolopyridine analogs) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the CSF1R enzyme and the biotinylated substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer containing EDTA.

  • Incubate for another 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate (60 min) D->E F Stop Reaction & Add Detection Reagents E->F G Incubate (60 min) F->G H Read TR-FRET Signal G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for the In Vitro CSF1R TR-FRET Kinase Assay.
Protocol 2: Cellular Proliferation Assay (Ba/F3 Cells)

This protocol is used to assess the cellular potency of CSF1R inhibitors using Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on CSF1R signaling for proliferation and survival.[13]

Materials:

  • Ba/F3 cells stably expressing human CSF1R

  • Ba/F3 parental cells (for counter-screening)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Recombinant human CSF-1

  • Recombinant murine IL-3 (for parental Ba/F3 cells)

  • Test compounds (pyrrolopyridine analogs) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Culture the Ba/F3-CSF1R cells in RPMI-1640 medium supplemented with CSF-1. Culture the parental Ba/F3 cells in medium supplemented with IL-3.

  • Prior to the assay, wash the Ba/F3-CSF1R cells to remove CSF-1 and resuspend them in assay medium (RPMI-1640 with 10% FBS) containing a stimulatory concentration of CSF-1.

  • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • For counter-screening, use the parental Ba/F3 cells in the presence of IL-3 and treat with the test compounds in parallel. This helps to identify compounds that are generally cytotoxic.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrrolopyridine-based CSF1R inhibitor in a syngeneic mouse tumor model.[16]

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • Test CSF1R inhibitor formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Materials for tissue harvesting and analysis (e.g., flow cytometry, immunohistochemistry)

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, test inhibitor).

  • Administer the test inhibitor and vehicle control according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the animals throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Harvest tumors and other relevant tissues (e.g., spleen, blood) for pharmacodynamic and biomarker analysis.

  • Analyze the tumors for changes in macrophage populations (e.g., by flow cytometry for F4/80, CD86, CD206 markers or by immunohistochemistry).

InVivo_Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C Treatment Administration (Inhibitor/Vehicle) B->C D Monitor Tumor Volume & Animal Health C->D Repeated Cycles E Endpoint: Euthanasia & Tissue Harvest D->E F Pharmacodynamic & Biomarker Analysis E->F

Caption: General Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

Pyrrolopyridine and its analogs represent a promising class of CSF1R inhibitors with demonstrated potent enzymatic and cellular activity. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate these compounds in their studies. Careful consideration of experimental design and appropriate controls are crucial for obtaining reliable and reproducible results in the investigation of CSF1R-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows poor solubility in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Here are the initial troubleshooting steps:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2][3] Since this compound has basic nitrogen atoms, its solubility is expected to increase in acidic conditions due to salt formation.[2][4] Experiment with a range of acidic buffers (e.g., pH 2-5) to determine the optimal pH for solubilization.

  • Co-solvent Systems: If pH adjustment alone is insufficient, consider using a co-solvent system.[3][5] Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 300 before adding the aqueous buffer.[3][6] It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[6]

  • Temperature Control: Solubility is temperature-dependent. Gentle warming can sometimes aid dissolution, but be cautious of potential compound degradation at elevated temperatures.[6] Ensure all solubility experiments are conducted at a controlled and recorded temperature.[7]

Q2: I am considering salt formation to improve the solubility of this compound. What are the key considerations?

A2: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[1][2][8]

  • Counterion Selection: The choice of the counterion is critical. For a basic compound like this compound, acidic counterions are used. Common choices include hydrochloride, sulfate, mesylate, and tartrate. The pKa difference between the drug and the counterion influences salt stability and dissolution.[9]

  • Potential for Disproportionation: Salts can sometimes convert back to the free base in certain environments (e.g., the gastrointestinal tract), which can lead to precipitation. This is a key consideration for in vivo applications.[10]

  • Solid-State Characterization: It is essential to characterize the resulting salt form to confirm its crystalline structure, stoichiometry, and stability.

Q3: What is co-crystallization, and can it be applied to this compound?

A3: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a co-former (a benign molecule) are combined in a specific stoichiometric ratio within a crystal lattice.[11][12] This can significantly enhance solubility and dissolution rates without altering the chemical structure of the API.[11][13][14]

  • Co-former Selection: Co-formers are typically selected from the GRAS (Generally Recognized as Safe) list.[11] For your compound, co-formers with hydrogen bond donor and acceptor groups, such as carboxylic acids or amides, would be suitable candidates.

  • Screening Methods: Various methods can be used to screen for co-crystal formation, including solvent evaporation, grinding, and slurry methods.[12]

  • Advantages: Co-crystals can offer improved physicochemical properties beyond solubility, such as better stability and mechanical properties.[11]

Q4: Can excipients be used to formulate this compound for better solubility?

A4: Yes, various pharmaceutical excipients can be employed to enhance solubility.[15][16][17]

  • Surfactants: Surfactants like sodium lauryl sulfate, Tween 80, and Span increase the permeability of the active ingredient to the dissolution medium.[18]

  • Cyclodextrins: These form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][18]

  • Polymers: Hydrophilic polymers such as PVP, HPMC, and PEGs can be used to create amorphous solid dispersions, which have higher solubility than their crystalline counterparts.[15][18][19]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon adding DMSO stock to aqueous buffer The concentration of the compound exceeds its thermodynamic solubility in the final solution. The final DMSO concentration may be too high, or the mixing method is inadequate.Decrease the final concentration of the compound. Ensure the final DMSO concentration is low (typically <1%). Add the DMSO stock to the aqueous buffer slowly while vigorously vortexing.[6]
Inconsistent solubility results between experiments The system has not reached equilibrium. Temperature fluctuations. Inconsistent sample handling and analysis.Ensure sufficient equilibration time (e.g., 24-48 hours).[20] Use a temperature-controlled shaker.[7] Standardize your protocol for sample collection, filtration/centrifugation, and analysis.[7][21]
Compound degrades during solubility enhancement experiments The chosen pH, solvent, or temperature is causing chemical instability.Assess the chemical stability of the compound under the experimental conditions. Use milder pH conditions or less aggressive co-solvents if degradation is observed.
Difficulty in filtering the saturated solution Fine particles are passing through the filter, leading to artificially high solubility values.Use a filter with a smaller pore size (e.g., 0.22 µm). Consider centrifugation followed by careful collection of the supernatant as an alternative to filtration.[21]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (0.22 µm filter).[21]

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-crystal Screening by Solvent Evaporation
  • Stoichiometric Mixture: Prepare a 1:1 molar ratio mixture of this compound and a selected co-former.

  • Dissolution: Dissolve the mixture in a suitable solvent system (e.g., ethanol/water) with gentle heating if necessary.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Characterization: Analyze the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the formation of a new crystalline phase.

Visual Guides

Below are diagrams illustrating key experimental workflows and concepts.

experimental_workflow cluster_prep Preparation cluster_process Process cluster_output Output API API (this compound) Equilibration Equilibration (24-48h @ constant T) API->Equilibration Solvent Solvent System (e.g., Buffer, Co-solvent) Solvent->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Quantification (e.g., HPLC-UV) Separation->Analysis Data Solubility Data Analysis->Data

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

solubility_enhancement_strategies cluster_approaches Solubility Enhancement Approaches cluster_details Examples/Considerations PoorSolubility Poorly Soluble API (this compound) pH_Adjustment pH Adjustment PoorSolubility->pH_Adjustment Salt_Formation Salt Formation PoorSolubility->Salt_Formation Co_Crystallization Co-crystallization PoorSolubility->Co_Crystallization Excipients Use of Excipients PoorSolubility->Excipients Acidic_Buffers Acidic Buffers pH_Adjustment->Acidic_Buffers Counterions Counterion Selection (e.g., HCl, Tartrate) Salt_Formation->Counterions Co_formers Co-formers (e.g., Carboxylic Acids) Co_Crystallization->Co_formers Surfactants Surfactants, Cyclodextrins, Polymers Excipients->Surfactants

Caption: Key strategies for improving the aqueous solubility of the target compound.

References

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the 1H-pyrrolo[2,3-b]pyridine synthesis consistently low?

Low yields are a frequent issue, particularly with traditional synthesis methods. The primary reason is the electron-deficient nature of the pyridine ring, which can hinder key cyclization steps.[1][2]

Common Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature is critical. Small variations can significantly impact yield.

    • Solution: Systematically screen different reaction parameters. Modern methods often rely on transition-metal catalysis (e.g., Palladium, Rhodium, Iron), which can offer milder conditions and improved yields.[3][4] Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields.[3]

  • Inefficient Classical Routes: Traditional methods like the Fischer, Bartoli, or Reissert syntheses are often unsuitable for pyridine-based starting materials, resulting in poor outcomes unless the pyridine ring is activated with electron-donating groups.[1][2]

    • Solution: Consider modern synthetic strategies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) followed by cyclization, which are generally more robust and higher-yielding for this scaffold.[2][5]

  • Starting Material Purity: Impurities in starting materials, such as substituted pyridines or alkynes, can interfere with the reaction and generate side products.

    • Solution: Ensure all reagents are of high purity. Recrystallize or re-distill starting materials if necessary.

  • Catalyst Deactivation: The nitrogen atoms in the pyridine and pyrrole rings can coordinate to and deactivate transition metal catalysts.[4]

    • Solution: Optimize catalyst and ligand loading. In some cases, a sequential addition of the catalyst and ligand may improve yields.[6]

Q2: What are common side reactions and how can I minimize them?

Side reactions can be a significant source of yield loss and purification difficulties. The specific side products depend heavily on the chosen synthetic route.

Common Side Reactions and Prevention:

  • Formation of Azaindolines: In some syntheses, over-reduction can lead to the formation of the corresponding 7-azaindoline instead of the desired 7-azaindole. This has been observed to be dependent on the base used.[1]

    • Solution: Carefully select the base. For example, in the reaction of 2-fluoro-3-picoline with aldehydes, KN(SiMe₃)₂ favors the formation of 7-azaindole, while LiN(SiMe₃)₂ exclusively produces the 7-azaindoline.[1]

  • Ring-Expansion: Under certain conditions, such as treatment with chloroform and alkali, the 1H-pyrrolo[2,3-b]pyridine ring can undergo expansion to form 1,8-naphthyridine derivatives.[7]

    • Solution: Avoid harsh basic conditions, especially in the presence of reagents like chloroform.

  • Incomplete Cyclization: Failure of the final ring-closing step can lead to a mixture of intermediates and the desired product. This is particularly common in multi-step classical syntheses like the Fischer indole synthesis.[2]

    • Solution: Ensure optimal conditions for the cyclization step, including the right acid catalyst and temperature. Using microwave irradiation can sometimes drive the reaction to completion.[3]

Q3: I'm struggling with the purification of my 7-azaindole derivative. What are the best practices?

The purification of 7-azaindoles can be challenging due to their polarity, which often leads to issues like tailing and poor separation on silica gel chromatography.[8][9]

Troubleshooting Purification:

  • Tailing on Silica Gel: The basic nitrogen atoms in the ring system interact strongly with the acidic silica gel, causing streaks and broad peaks.

    • Solution 1: Add a small amount (0.1 - 1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system. This neutralizes the acidic sites on the silica and improves peak shape.[8]

    • Solution 2: Use an alternative stationary phase like alumina or reverse-phase silica (C18).[8]

  • Poor Separation of Close-Running Impurities: Isomers or side products with similar polarity to the desired compound can co-elute.[8]

    • Solution 1: Employ a shallow gradient elution during column chromatography to enhance separation.[8]

    • Solution 2: Attempt to crystallize the product. This can be a highly effective method for removing impurities with different solubilities.[8] Experiment with various solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).

  • Low Recovery: The high polarity of some derivatives can cause them to adhere strongly to the stationary phase, resulting in low recovery.

    • Solution: After running the column with the primary eluent, flush the column with a more polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to recover any strongly adsorbed product.

Data on Reaction Optimization

Optimizing reaction conditions is key to a successful synthesis. The following tables summarize quantitative data from literature to guide your experimental design.

Table 1: Effect of Base on the Synthesis of 2-Phenyl-7-azaindole vs. 2-Phenyl-7-azaindoline [1]

EntryBase (3 equiv.)SolventProduct (Yield %)
1KN(SiMe₃)₂iPr₂O7-Azaindole (56%) + 7-Azaindoline (18%)
2NaN(SiMe₃)₂iPr₂ONo Reaction
3LiN(SiMe₃)₂iPr₂O7-Azaindoline (56%)
Conditions: 2-fluoro-3-picoline (1 equiv.), benzaldehyde (1 equiv.), 110 °C, 12 h.

Table 2: Optimization of One-Pot Suzuki–Miyaura Diarylation [6]

EntryPd₂(dba)₃ (mol %)SPhos (mol %)Temperature (°C)Yield (%)
15 + 05 + 1011045
25 + 05 + 2011067
35 + 105 + 2011088
Conditions: Sequential addition of catalyst/ligand for the second coupling step was found to be crucial for high yield.

Table 3: Effect of Aryl Boronic Acid Substituents on C3-Arylation Yield [6]

EntryAryl Boronic Acid SubstituentYield (%)
1Phenyl85
24-Methylphenyl (EDG)89
34-Methoxyphenyl (EDG)93
44-Fluorophenyl (EWG)79
53,5-Bis(trifluoromethyl)phenyl (EWG)67
Conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv), 60 °C.

Experimental Protocol Example: One-Pot Suzuki-Miyaura Diarylation

This protocol is an example of a modern, efficient method for synthesizing C3,C6-diaryl 7-azaindoles.[6]

Materials:

  • N-protected 3-iodo-6-chloro-7-azaindole

  • Aryl boronic acid for C3 position (1.2 equiv)

  • Aryl boronic acid for C6 position (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-(dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene/Ethanol (1:1 v/v)

Procedure:

  • C3-Arylation:

    • To an open flask, add N-protected 3-iodo-6-chloro-7-azaindole (1 equiv), the C3-position aryl boronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

    • Add a 1:1 mixture of toluene and ethanol.

    • Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • C6-Arylation (One-Pot):

    • Once the first step is complete, add the C6-position aryl boronic acid (1.5 equiv), additional Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) directly to the reaction mixture.

    • Increase the temperature to 110 °C and continue stirring. Monitor for completion.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired C3,C6-diaryl-7-azaindole.

Visual Guides and Workflows

Synthetic Strategies Overview

cluster_0 Classical Synthesis cluster_1 Modern Transition-Metal Catalysis cluster_2 Key Advantage start_c Substituted Pyridines fischer Fischer Synthesis (Harsh conditions, often low yield) start_c->fischer bartoli Bartoli Synthesis (Requires excess Grignard) start_c->bartoli product_c 1H-pyrrolo[2,3-b]pyridine fischer->product_c bartoli->product_c advantage Higher Yields & Milder Conditions product_c->advantage Improvement start_m Halogenated Pyridines + Alkynes/Boronics sonogashira Sonogashira Coupling + Cyclization start_m->sonogashira suzuki Suzuki Coupling + Cyclization start_m->suzuki product_m 1H-pyrrolo[2,3-b]pyridine sonogashira->product_m suzuki->product_m product_m->advantage Achieved start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_sm Purify starting materials (distillation, recrystallization) check_purity->purify_sm No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize Systematically vary: - Temperature - Concentration - Base/Catalyst Loading check_conditions->optimize No check_route Is the synthetic route appropriate? check_conditions->check_route Yes success Yield Improved optimize->success change_route Consider alternative methods: - Pd/Cu/Rh-catalyzed cross-couplings - Microwave-assisted synthesis check_route->change_route No check_route->success Yes change_route->success start Purification is Difficult problem What is the main issue? start->problem tailing Streaking / Tailing on Silica Column problem->tailing Tailing separation Poor Separation of Close-Running Impurities problem->separation Co-elution solution_tailing Add basic modifier to eluent (e.g., 1% Et₃N) OR Use different stationary phase (Alumina, C18) tailing->solution_tailing success Pure Product Isolated solution_tailing->success solution_separation Use a shallow gradient elution AND/OR Attempt recrystallization from different solvent systems separation->solution_separation solution_separation->success

References

optimizing reaction conditions for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield of the Desired Product

Question: We are experiencing significantly low yields in our synthesis of this compound. What are the potential causes and how can we optimize the reaction conditions to improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side product formation, or degradation of the starting materials or product. A common synthetic route involves the Pictet-Spengler reaction between 7-azaindole and a suitable piperidine precursor. Optimizing the conditions for this key step is crucial.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials (7-azaindole, piperidine precursor) start->check_reagents optimize_catalyst Screen Acid Catalysts (e.g., TFA, TsOH, HCl) check_reagents->optimize_catalyst optimize_solvent Evaluate Solvent Polarity (e.g., Toluene, Dioxane, Acetic Acid) optimize_catalyst->optimize_solvent optimize_temp_time Systematically Vary Temperature and Reaction Time optimize_solvent->optimize_temp_time monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_temp_time->monitor_reaction workup_purification Optimize Work-up and Purification Protocol monitor_reaction->workup_purification result Improved Yield workup_purification->result

Caption: Troubleshooting workflow for addressing low product yield.

Optimization of Reaction Conditions:

A systematic approach to optimizing the reaction conditions is recommended. Below is a table summarizing the impact of various parameters on the yield of a model Pictet-Spengler reaction.[1]

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TFA (1.1)Dichloromethane252445
2TsOH (1.1)Toluene801265
3TsOH (1.1)1,4-Dioxane1001258
4Acetic AcidAcetic Acid100875

Experimental Protocol: Optimized Pictet-Spengler Reaction

  • To a solution of 7-azaindole (1.0 eq) in glacial acetic acid (0.2 M), add the N-protected 4-piperidone derivative (1.1 eq).

  • Heat the reaction mixture to 100°C and stir for 8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Formation of Significant Impurities

Question: Our final product is contaminated with several impurities that are difficult to separate. What are the likely side reactions, and how can we minimize their formation?

Answer:

Impurity generation is a common issue, often arising from side reactions of the starting materials or intermediates. In the synthesis of 7-azaindole derivatives, potential side reactions include over-alkylation, dimerization, or oxidation.[2] For piperidine-containing compounds, impurities can arise from elimination or rearrangement reactions.

Common Side Reactions and Mitigation Strategies:

  • N-Oxidation of the Pyridine Ring: The pyridine nitrogen in the 7-azaindole core can be susceptible to oxidation.

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Dimerization of 7-Azaindole: Under strongly acidic conditions, 7-azaindole can undergo self-condensation.

    • Mitigation: Control the stoichiometry of the acid catalyst and consider using milder acids.

  • Formation of Dehydrogenated Piperidine Byproducts: The piperidine ring can undergo oxidation to form a tetrahydropyridine or pyridine derivative.

    • Mitigation: Avoid harsh oxidizing agents during work-up and purification. Using a milder base for neutralization can also be beneficial.

Logical Flow for Impurity Identification and Reduction

References

Technical Support Center: Addressing Off-Target Effects of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and structurally related compounds, such as the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib. Due to the shared pyrrolo[2,3-b]pyridine core, insights from Tofacitinib's mechanism and off-target profile can provide a valuable framework for addressing unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for compounds containing the this compound scaffold?

A1: Compounds with this scaffold are often designed as kinase inhibitors. A prominent example is Tofacitinib, which functions as a Janus kinase (JAK) inhibitor.[1][2][3] Tofacitinib primarily targets JAK1 and JAK3, thereby modulating cytokine signaling crucial for immune and inflammatory responses.[4][5] By inhibiting these kinases, it disrupts the JAK-STAT signaling pathway, preventing the phosphorylation and nuclear translocation of STAT proteins, which in turn alters gene transcription related to inflammation.[4][6]

Q2: What are the known off-target effects of Tofacitinib, a related compound?

A2: While Tofacitinib is a potent inhibitor of JAK1 and JAK3, it also exhibits activity against other kinases, which can lead to off-target effects.[4][5] Inhibition of JAK2, for instance, has been associated with hematological side effects such as anemia and neutropenia.[5] Other reported adverse effects in clinical settings include an increased risk of infections, alterations in lipid profiles, and elevated liver enzymes.[2][4] Researchers should be aware of these potential off-target activities as they can influence experimental results.

Q3: How can I determine if my experimental phenotype is due to an off-target effect?

A3: Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. A multi-pronged approach is recommended:

  • Use of structurally distinct inhibitors: Employing a different inhibitor with the same intended target but a distinct chemical scaffold can help confirm if the observed effect is target-specific.

  • Dose-response analysis: On-target effects should correlate with the inhibitor's potency (IC50 or Ki) for the intended target.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should reverse the observed phenotype if it is an on-target effect.

  • Kinase profiling: A broad panel kinase screen can identify unintended targets of your compound.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell toxicity or reduced proliferation at high concentrations. Inhibition of kinases essential for cell survival or proliferation.Perform a dose-response curve and compare the effective concentration to the known IC50 for the primary target. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify toxicity.
Alterations in hematopoietic cell lineages in vitro or in vivo. Inhibition of JAK2, which is crucial for hematopoiesis.[5]Analyze specific hematopoietic progenitor populations using flow cytometry. If working with animal models, perform complete blood counts (CBCs).
Unanticipated changes in lipid metabolism-related gene expression. Potential off-target effects on lipid kinases or related signaling pathways. Tofacitinib has been noted to cause hyperlipidemia.[7]Profile the expression of key genes involved in lipid metabolism using qPCR or RNA-Seq. Measure cellular lipid content using specific assays.
Phenotype persists despite knockdown/knockout of the intended target. The compound is acting on an alternative target or pathway.Perform a comprehensive kinase selectivity screen to identify potential off-target kinases.[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the kinase, its substrate, and the kinase buffer.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).[8]

  • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.[8]

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT

This protocol is used to assess the inhibition of the JAK-STAT pathway by measuring the phosphorylation of a key downstream target, STAT.

Materials:

  • Cells of interest (e.g., immune cells)

  • Cytokine to stimulate the pathway (e.g., IL-2, IL-6)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with various concentrations of the test compound for a predetermined time.

  • Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT to normalize for protein loading.

Quantitative Data

Table 1: Kinase Selectivity Profile of Tofacitinib

KinaseIC50 (nM)
JAK11
JAK220
JAK35
TYK2100

Data are representative and may vary depending on the assay conditions.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Tofacitinib Tofacitinib (this compound analog) Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Check_Dose Is the effective concentration significantly higher than the IC50 for the primary target? Start->Check_Dose Off_Target_Suspected Potential Off-Target Effect Check_Dose->Off_Target_Suspected Yes On_Target_Likely Likely On-Target Effect Check_Dose->On_Target_Likely No Kinase_Screen Perform Broad Kinase Selectivity Screen Off_Target_Suspected->Kinase_Screen Structurally_Different_Inhibitor Use Structurally Different Inhibitor for the Same Target On_Target_Likely->Structurally_Different_Inhibitor Analyze_Results Analyze Data to Confirm On- or Off-Target Effect Kinase_Screen->Analyze_Results Rescue_Experiment Perform Rescue Experiment with Resistant Mutant Structurally_Different_Inhibitor->Rescue_Experiment Rescue_Experiment->Analyze_Results

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Stability of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed stability data for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is not extensively available in publicly accessible literature. This guide is based on established principles of stability testing for heterocyclic compounds and data from structurally related molecules. The provided protocols and potential degradation pathways are intended as a general framework for researchers.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The pyrrolopyridine core and the piperidine ring may be susceptible to specific degradation pathways under stress conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure, which features a pyrrole ring fused to a pyridine ring and a piperidine substituent, potential degradation pathways could include:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized species.

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation, although this is generally less common for such robust heterocyclic systems.

  • Photodegradation: Exposure to UV or visible light can induce degradation, often through radical-mediated pathways.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing a method that can separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a good starting point. Mass spectrometry (LC-MS) is invaluable for identifying the mass of potential degradants, which helps in structure elucidation.

Q4: How should I prepare my samples for a forced degradation study?

A4: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted into various stress condition solutions, such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂). For thermal stress, the solution is heated, and for photostability, it is exposed to a controlled light source.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation observed at neutral pH and room temperature. The compound may be inherently unstable in the chosen solvent or sensitive to air oxidation.Prepare solutions fresh before use. Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). Evaluate stability in different solvents.
Multiple degradation peaks observed in the HPLC chromatogram. The compound may degrade through several pathways, or secondary degradation of initial products may be occurring.Use LC-MS to identify the masses of the degradation products. This can provide clues about the degradation pathways. Analyze samples at earlier time points to identify primary degradants.
Poor peak shape or resolution in the HPLC analysis. The analytical method may not be optimized. Degradation products may co-elute with the parent peak.Adjust the mobile phase composition, gradient, pH, or column type to improve separation. Ensure the column is not overloaded.
Inconsistent stability results between experiments. Variability in experimental conditions (e.g., temperature, light exposure, concentration of stressor).Ensure precise control over all experimental parameters. Use a calibrated oven, photostability chamber, and freshly prepared stress solutions. Include control samples (unstressed) in every experiment.

Experimental Protocols

A general protocol for conducting a forced degradation study is outlined below.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photostability: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Expose to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. Identify and quantify any major degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Number of Degradation Products
0.1 N HCl (60°C)2495.24.81
0.1 N NaOH (60°C)2498.11.91
3% H₂O₂ (RT)2485.714.33
Heat (60°C)2499.50.50
Light (ICH Q1B)-92.37.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) stock->acid Dilute & Stress base Basic (0.1N NaOH, 60°C) stock->base Dilute & Stress oxidative Oxidative (3% H₂O₂, RT) stock->oxidative Dilute & Stress thermal Thermal (60°C) stock->thermal Dilute & Stress photo Photolytic (ICH Q1B) stock->photo Dilute & Stress hplc Stability-Indicating HPLC acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidative->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Degradants data Degradation Profile & Pathway Elucidation lcms->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound ox_prod1 N-oxide (piperidine) parent->ox_prod1 H₂O₂ ox_prod2 Hydroxylated pyrrole parent->ox_prod2 H₂O₂ photo_prod1 Dimeric products parent->photo_prod1 UV/Vis Light photo_prod2 Radical adducts parent->photo_prod2 UV/Vis Light ox_prod3 Ring-opened products ox_prod2->ox_prod3 Further Oxidation

Caption: Hypothesized degradation pathways for the target compound.

Technical Support Center: Overcoming Rapid Clearance of Pyrrolopyrimidine Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of pyrrolopyrimidine inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrrolopyrimidine inhibitor shows excellent in vitro potency but poor in vivo efficacy. What are the likely causes?

A1: This is a common issue often attributed to rapid in vivo clearance. Several factors could be contributing:

  • High Metabolic Turnover: The compound may be rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).

  • Poor Permeability: The inhibitor may have low absorption across the intestinal wall, leading to low bioavailability after oral administration.

  • Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells.

  • Low Solubility: Poor aqueous solubility can limit dissolution and subsequent absorption.

Troubleshooting Steps:

  • Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance.

  • Evaluate Permeability: Perform a Caco-2 permeability assay to assess intestinal permeability and identify potential efflux issues.

  • Analyze Physicochemical Properties: Evaluate the compound's solubility and lipophilicity (LogP/LogD).

  • Consider Formulation Strategies: For compounds with poor solubility, explore formulation approaches like nanosuspensions or lipid-based delivery systems to enhance bioavailability.

Q2: My in vivo pharmacokinetic (PK) data shows a very high clearance rate and a short half-life for my pyrrolopyrimidine inhibitor. How can I address this?

A2: High clearance is a direct indicator of rapid elimination. To address this, consider the following strategies:

  • Structural Modification:

    • Metabolic Blocking: Introduce chemical groups at metabolically labile sites to hinder enzymatic degradation. For example, replacing a metabolically susceptible hydrogen with a fluorine atom.

    • Modulate Lipophilicity: Optimize the lipophilicity of the compound. Very high lipophilicity can lead to increased metabolic clearance.

    • Introduce Polar Groups: The addition of polar functional groups can sometimes reduce metabolic turnover and improve solubility.

  • Formulation Approaches:

    • Co-administration with CYP Inhibitors: While not a long-term solution for a drug candidate, co-dosing with a known CYP inhibitor (like ritonavir for CYP3A4) in preclinical studies can help confirm metabolism-driven clearance.

    • Advanced Formulations: Investigate controlled-release formulations or encapsulation in nanoparticles to prolong the in vivo exposure.

Q3: The Caco-2 assay for my inhibitor shows high efflux (Efflux Ratio > 2). What are the implications and how can I mitigate this?

A3: A high efflux ratio indicates that your compound is likely a substrate for efflux transporters such as P-gp or BCRP. This can significantly limit its absorption and tissue penetration.

Mitigation Strategies:

  • Structural Redesign: Modify the structure to reduce its affinity for efflux transporters. This can involve altering polarity, hydrogen bonding capacity, or overall shape.

  • Prodrug Approach: Design a prodrug that is not a substrate for efflux transporters. The prodrug would then be converted to the active inhibitor in vivo.

  • Co-administration with Efflux Inhibitors: In a research setting, co-administering a known P-gp inhibitor (e.g., verapamil) can confirm P-gp mediated efflux and improve exposure for initial efficacy studies.

Data Presentation: In Vitro & In Vivo Parameters of Pyrrolopyrimidine Inhibitors

The following tables summarize key pharmacokinetic and in vitro data for a selection of pyrrolopyrimidine inhibitors to provide a comparative overview.

Table 1: In Vivo Pharmacokinetic Parameters of Selected Pyrrolopyrimidine Inhibitors

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Clearance (mL/min/kg)Oral Bioavailability (%)Reference
BKI-166010HighHigh0.01Not Reported[1]
BKI-1649Not ReportedHigh (dose-normalized)High (dose-normalized)0.01Not Reported[1]
BKI-1673Not ReportedNot ReportedNot Reported0.5Not Reported[1]
Compound 39Not ReportedNot ReportedNot ReportedLowHigh[2]
Compound 40Not ReportedNot ReportedNot ReportedHigher than Cpd 39Lower than Cpd 39[2]
ZM2413855 (IV)4458.031674.1054.576.09[3]

Table 2: In Vitro Data for Pyrrolopyrimidine Inhibitors

CompoundTargetIC50 (nM)In Vitro Clearance (Microsomes)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioReference
Compound 1LRRK2159GoodNot ReportedNot Reported[2]
BKI SeriesTgCDPK145 - 271Not ReportedNot ReportedNot Reported[1]
Compound 5kHer240Not ReportedNot ReportedNot Reported[4]
Compound 62hRIPK13.5StableNot ReportedNot Reported[5]
AGF320SHMT20.06 (Ki)Not ReportedNot ReportedNot Reported[6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance of a pyrrolopyrimidine inhibitor.

Materials:

  • Test pyrrolopyrimidine inhibitor

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test inhibitor and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test inhibitor or control compound to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a pyrrolopyrimidine inhibitor.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test pyrrolopyrimidine inhibitor

  • Control compounds (high permeability, low permeability, and efflux substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development in_vitro_potency In Vitro Potency (Biochemical & Cellular Assays) metabolic_stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) in_vitro_potency->metabolic_stability High Potency metabolic_stability->in_vitro_potency High Clearance (Structural Modification) permeability Permeability Assay (Caco-2) metabolic_stability->permeability Good Stability permeability->in_vitro_potency High Efflux (Structural Redesign) solubility Solubility & Physicochemical Properties permeability->solubility Good Permeability pk_studies In Vivo Pharmacokinetics (Rodent Models) solubility->pk_studies Optimized Properties pk_studies->in_vitro_potency Rapid In Vivo Clearance (Formulation/Modification) efficacy_studies In Vivo Efficacy (Disease Models) pk_studies->efficacy_studies Favorable PK Profile toxicology Toxicology Studies efficacy_studies->toxicology Demonstrated Efficacy

Caption: Experimental workflow for preclinical development of pyrrolopyrimidine inhibitors.

signaling_pathway Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Src_Kinases Src Family Kinases (Hck, Lyn) Bcr_Abl->Src_Kinases STAT5 STAT5 Bcr_Abl->STAT5 Ras_Erk Ras/Erk Pathway Bcr_Abl->Ras_Erk Src_Kinases->STAT5 Src_Kinases->Ras_Erk Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition Ras_Erk->Proliferation Ras_Erk->Apoptosis_Inhibition Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->Src_Kinases Inhibits

Caption: Bcr-Abl signaling pathway and the inhibitory action of pyrrolopyrimidine inhibitors.

References

Technical Support Center: Oral Bioavailability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?

Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: As a lipophilic and often basic scaffold, piperidine derivatives may not adequately dissolve in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The compound might dissolve but may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]

  • Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[1] This metabolic breakdown reduces the amount of active drug reaching systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1]

Q2: My piperidine derivative exhibits high permeability in the Caco-2 assay but has very low oral bioavailability in vivo. What is the likely issue?

This discrepancy often points towards extensive first-pass metabolism.[1] The Caco-2 model is excellent for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[1] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation.[1] Another possibility is significant metabolism within the gut wall itself, which is not fully accounted for in all Caco-2 protocols.[1]

Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A bidirectional Caco-2 permeability assay is the standard in vitro method to determine if a compound is a P-gp substrate.[1] In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A).[1] If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio > 2), it indicates that the compound is actively pumped out of the cells by an efflux transporter.[1]

Q4: What initial structural modifications can I consider to improve the metabolic stability of the piperidine ring?

To enhance metabolic stability, consider the following strategies:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[1]

  • Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[1]

  • Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[1]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptom: Your piperidine derivative precipitates out of solution during in vitro assays or shows low dissolution rates in simulated gastric or intestinal fluids.

Troubleshooting Workflow:

G A Low Aqueous Solubility Detected B Determine pKa and pH-Solubility Profile A->B C pH Adjustment (e.g., acidic buffer for basic piperidines) B->C D Use of Co-solvents (e.g., DMSO, ethanol, PEG) B->D E Solubility Sufficient? C->E D->E F Advanced Formulation Strategies E->F No J Proceed with Experiment E->J Yes G Salt Formation F->G H Co-crystallization F->H I Complexation with Cyclodextrins F->I

Caption: Troubleshooting workflow for poor aqueous solubility.

Experimental Protocols:

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a buffered aqueous solution at the desired pH.

    • Shake the mixture for a set period (e.g., 2 hours).

    • Filter the solution to remove any precipitate.

    • Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.

  • pH-Solubility Profile:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

    • Add an excess amount of the solid compound to a known volume of each buffer.

    • Equilibrate the samples for 24-48 hours with constant agitation.

    • Filter the samples and determine the concentration of the dissolved compound in each buffer.

Data Presentation:

Strategy Principle Typical Improvement Considerations
pH Adjustment Ionization of the basic piperidine nitrogen to form a more soluble salt.[2]10 to 1000-foldPotential for precipitation upon pH change in the GI tract.
Co-solvents Increasing the polarity of the solvent system.[2]2 to 100-foldThe co-solvent must be compatible with the biological assay.
Cyclodextrins Encapsulation of the poorly soluble molecule within the cyclodextrin cavity.[2][3]5 to 500-foldStoichiometry of complexation needs to be determined.
Salt Formation Creation of a salt form with a suitable counter-ion to improve dissolution.[2]10 to 5000-foldRequires an ionizable center in the molecule.
Issue 2: Low Intestinal Permeability

Symptom: Your compound has adequate solubility but shows low transport across Caco-2 monolayers or other in vitro permeability models.

Troubleshooting Workflow:

G A Low Permeability Observed (e.g., in Caco-2 assay) B Assess Physicochemical Properties (LogP, PSA, H-bond donors/acceptors) A->B C Is the compound a P-gp substrate? (Bidirectional Caco-2 assay) B->C D High Efflux Ratio (>2) C->D Yes E Low Efflux Ratio C->E No F Structural Modification to Reduce P-gp Substrate Recognition D->F G Co-administration with P-gp Inhibitor (in vivo) D->G H Structural Modification to Increase Lipophilicity (optimize LogP) or Reduce Polar Surface Area E->H I Prodrug Approach E->I

Caption: Troubleshooting workflow for low intestinal permeability.

Experimental Protocols:

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on permeable supports for 21-25 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-to-B) transport, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-to-A) transport, add the compound to the basolateral side and measure its appearance on the apical side.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[1]

Data Presentation:

Parameter Interpretation Target Range for Good Permeability
Papp (A-B) Rate of transport from the gut lumen to the blood.> 10 x 10-6 cm/s
Efflux Ratio Indicates if the compound is a substrate for efflux pumps.[1]< 2
LogP / LogD Lipophilicity of the compound.1 - 3
Polar Surface Area (PSA) A measure of the molecule's polarity.< 140 Å2
Issue 3: High First-Pass Metabolism

Symptom: Your compound is soluble and permeable but still exhibits low oral bioavailability in vivo. Plasma concentrations of metabolites are high.

Troubleshooting Workflow:

G A High First-Pass Metabolism Suspected B In Vitro Metabolic Stability Assay (Liver Microsomes or Hepatocytes) A->B C High Clearance B->C High D Low Clearance B->D Low E Metabolite Identification Studies C->E I Consider other reasons for low bioavailability (e.g., gut wall metabolism) D->I F Identify Metabolic 'Soft Spots' E->F G Structural Modification to Block Metabolism (e.g., deuteration, fluorination, steric hindrance) F->G H Re-evaluate in vitro Metabolic Stability G->H

Caption: Troubleshooting workflow for high first-pass metabolism.

Experimental Protocols:

  • In Vitro Metabolic Stability Assay (Liver Microsomes):

    • Incubate the piperidine derivative at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat).

    • Initiate the metabolic reaction by adding NADPH.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Presentation:

In Vitro Model Parameter Measured Interpretation of High Value Follow-up Action
Liver Microsomes Intrinsic Clearance (Clint)High metabolic liabilityMetabolite identification and structural modification.[1]
Hepatocytes Intrinsic Clearance (Clint)High metabolic liability (includes phase II metabolism)Metabolite identification and structural modification.[1]
CYP Inhibition Assays IC50Potential for drug-drug interactionsAssess specific CYP isozymes involved.

References

Technical Support Center: Strategies to Mitigate hERG Affinity of Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the hERG affinity of pyrrolopyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why is hERG affinity a major concern for pyrrolopyrimidine compounds?

A1: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[1] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1] Pyrrolopyrimidine scaffolds, often found in kinase inhibitors, can possess structural features, such as basic amines and lipophilic aromatic regions, that are common to hERG inhibitors. Therefore, early assessment and mitigation of hERG affinity are critical for the development of safe medicines based on this scaffold.

Q2: What are the primary medicinal chemistry strategies to reduce hERG affinity in pyrrolopyrimidine series?

A2: The most common strategies focus on modifying the physicochemical properties of the compounds to disfavor binding to the hERG channel. These include:

  • Reducing Basicity: Lowering the pKa of basic nitrogen atoms can significantly decrease hERG affinity. This is because the protonated, positively charged amine is often a key interaction motif with the hERG channel pore.

  • Decreasing Lipophilicity: hERG inhibitors are often highly lipophilic. Reducing the overall lipophilicity (e.g., by decreasing cLogP) can reduce non-specific binding and hERG liability.[2]

  • Introducing Acidic Moieties: The addition of a carboxylic acid or other acidic group can create a zwitterion, which may reduce hERG affinity.[2]

  • Conformational Constraint: Introducing steric bulk or rigidifying the molecule can disrupt the optimal conformation for hERG binding.

Q3: At what stage of drug discovery should hERG screening be initiated?

A3: hERG screening should be initiated as early as possible in the drug discovery process, ideally during the hit-to-lead and lead optimization phases. Early identification of hERG liability allows for medicinal chemistry efforts to be directed towards mitigating this risk before significant resources are invested in a particular chemical series. High-throughput screening methods, such as radioligand binding assays or fluorescence polarization assays, are suitable for early-stage screening.

Q4: What is the acceptable safety margin for hERG inhibition?

A4: A commonly accepted safety margin is a 30-fold or greater difference between the hERG IC50 value and the maximum free plasma concentration (Cmax) of the drug at its therapeutic dose.[3] However, this can be context-dependent, and regulatory agencies may have specific requirements.

Troubleshooting Guides

Issue 1: High variability in hERG assay results between different CROs.

  • Possible Cause: Differences in experimental conditions are a notorious source of variability in hERG assays.[1] This can include the specific cell line used (e.g., HEK293 vs. CHO), the temperature of the experiment (hERG channel kinetics are temperature-dependent), the voltage protocol applied in patch-clamp experiments, and the specific radioligand or fluorescent probe used in binding assays.

  • Troubleshooting Steps:

    • Standardize Protocols: When comparing data, ensure that the key experimental parameters are as closely matched as possible. Request detailed experimental protocols from your collaborators or contract research organizations (CROs).

    • Use Control Compounds: Always include well-characterized hERG inhibitors (e.g., dofetilide, terfenadine) and a negative control in your assays to benchmark the results and ensure assay performance.

    • Orthogonal Assays: If variability persists, consider using an orthogonal assay to confirm the findings. For example, if you are using a binding assay, confirm hits with a functional assay like manual or automated patch-clamp.[1]

Issue 2: My pyrrolopyrimidine compound shows low solubility in the assay buffer.

  • Possible Cause: Pyrrolopyrimidine derivatives, particularly those with high lipophilicity, may have poor aqueous solubility. This can lead to an underestimation of the true hERG IC50 value, as the actual concentration of the compound in solution is lower than the nominal concentration.

  • Troubleshooting Steps:

    • Verify Compound Concentration: Analytically determine the concentration of your compound in the assay buffer under the experimental conditions. HPLC is often used for this purpose.[4]

    • Use of Solubilizing Agents: A small amount of a co-solvent like DMSO is commonly used. However, be mindful that high concentrations of DMSO can affect cell membranes and assay performance. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all experiments, including controls.[5]

    • Modify the Compound: If solubility issues persist and are impacting the reliability of the data, medicinal chemistry efforts may be needed to improve the solubility of the compound series.

Issue 3: A structural modification intended to reduce hERG affinity also significantly reduced on-target potency.

  • Possible Cause: The structural features required for on-target activity and those responsible for hERG binding may overlap. For example, a basic amine that is crucial for a hydrogen bond with the target protein may also be a key driver of hERG affinity.

  • Troubleshooting Steps:

    • Detailed SAR Analysis: Carefully analyze the structure-activity relationships for both the on-target activity and hERG inhibition to identify regions of the molecule that can be modified independently.

    • Structure-Based Design: If a crystal structure of the target protein is available, use it to guide modifications that are likely to be tolerated for on-target binding while disrupting hERG interactions.

    • Bioisosteric Replacements: Consider bioisosteric replacements for key functional groups. For example, if a basic amine is problematic, explore if a less basic or neutral group can be accommodated by the target while reducing hERG affinity.

Data Presentation

Table 1: Effect of Reducing Basicity on hERG Affinity

Compound IDCore ScaffoldR Group ModificationpKahERG IC50 (µM)
1a Piperidinyl-quinazolineN-Methylpiperidine~9.51.2
1b Piperidinyl-quinazolinePiperazine~7.5>30
2a Dihydropurinone1-Methylpiperidin-4-yl~9.89.7[6]
2b DihydropurinonePiperidin-4-yl~8.5>30[6]

Table 2: Effect of Reducing Lipophilicity on hERG Affinity

Compound IDCore ScaffoldR Group ModificationcLogPhERG IC50 (µM)
3a Amino acid transporter inhibitorPyridazine3.8<1
3b Amino acid transporter inhibitorUrea2.5>25
4a CCR5 Antagonist2-chloro-pyridyl amide4.22.5
4b CCR5 AntagonistN-oxide of 2-chloro-pyridyl amide3.5>30 (21% inhibition at 30 µM)[3]

Experimental Protocols

1. Manual Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is considered the "gold standard" for assessing hERG channel inhibition.[5]

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Cell Preparation: Cells are cultured to 70-90% confluency and then harvested using standard cell culture techniques. After harvesting, cells are washed and resuspended in an appropriate extracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂, 1 CaCl₂, 12.5 dextrose; adjusted to pH 7.4.[5]

    • Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP; adjusted to pH 7.3.[5]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established using a patch-clamp amplifier.

    • Experiments are conducted at a physiological temperature (35-37°C).[7]

    • A specific voltage-clamp protocol is applied to elicit the hERG current. A common protocol is:

      • Holding potential of -80 mV.

      • Depolarizing pulse to +20 mV for 2 seconds.

      • Repolarizing pulse to -50 mV for 2 seconds to measure the peak tail current.[7]

    • A stable baseline hERG current is recorded in the vehicle control solution.

    • The test compound is then perfused at various concentrations, and the inhibition of the hERG tail current is measured.

  • Data Analysis: The percentage inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.

2. Radioligand Binding Assay for hERG Affinity

This is a higher-throughput method suitable for earlier stage screening.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the hERG channel.

    • Radioligand: [³H]Dofetilide is commonly used.[8]

    • Assay Buffer: Modified Tris-HCl buffer, pH 7.4.

    • Non-specific binding control: A high concentration of a known hERG blocker (e.g., 10 µM Dofetilide).[8]

  • Procedure:

    • Incubate a small aliquot of the hERG membrane preparation with the radioligand ([³H]Dofetilide, e.g., 3 nM) and the test compound at various concentrations.[8]

    • Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[8]

    • Separate the bound and free radioligand by rapid filtration through a filter plate.

    • Wash the filters to remove unbound radioligand.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage displacement of the radioligand by the test compound is determined at each concentration, and an IC50 value is calculated.

Visualizations

hERG_Mitigation_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Hit_Identification Hit Identification HTS_hERG_Screen High-Throughput hERG Screen (e.g., Binding Assay) Hit_Identification->HTS_hERG_Screen Hit_to_Lead Hit-to-Lead HTS_hERG_Screen->Hit_to_Lead hERG IC50 > 10µM Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound Patch_Clamp_Assay Manual Patch-Clamp (Gold Standard) Lead_Compound->Patch_Clamp_Assay SAR_Analysis SAR Analysis (Potency vs. hERG) Patch_Clamp_Assay->SAR_Analysis Compound_Modification Compound Modification (Reduce Basicity/Lipophilicity) SAR_Analysis->Compound_Modification Optimized_Lead Optimized Lead SAR_Analysis->Optimized_Lead hERG IC50 / On-Target IC50 > 100 Compound_Modification->Patch_Clamp_Assay Iterative Optimization Candidate_Selection Candidate Selection Optimized_Lead->Candidate_Selection

Caption: Workflow for hERG risk assessment and mitigation.

SAR_Strategies cluster_strategies Mitigation Strategies Pyrrolopyrimidine_Core Pyrrolopyrimidine Core (hERG Affinity) Reduce_Basicity Reduce Basicity (Lower pKa) Pyrrolopyrimidine_Core->Reduce_Basicity Reduce_Lipophilicity Reduce Lipophilicity (Lower cLogP) Pyrrolopyrimidine_Core->Reduce_Lipophilicity Add_Acidic_Group Introduce Acidic Group (e.g., -COOH) Pyrrolopyrimidine_Core->Add_Acidic_Group Conformational_Constraint Conformational Constraint Pyrrolopyrimidine_Core->Conformational_Constraint Reduced_hERG_Affinity Reduced hERG Affinity Reduce_Basicity->Reduced_hERG_Affinity Reduce_Lipophilicity->Reduced_hERG_Affinity Add_Acidic_Group->Reduced_hERG_Affinity Conformational_Constraint->Reduced_hERG_Affinity

Caption: Key strategies to reduce hERG affinity.

Patch_Clamp_Setup cluster_cell hERG-expressing Cell cluster_pipette Micropipette Cell Cell Membrane Amplifier Patch-Clamp Amplifier Cell->Amplifier Measures ion current hERG_Channel Pipette Glass Micropipette (Intracellular Solution) Pipette->Cell Whole-cell configuration Amplifier->Pipette Controls voltage Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Sends signal

Caption: Manual patch-clamp experimental setup.

References

Technical Support Center: Optimization of 1H-pyrrolo[2,3-b]pyridine Derivatives for Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the optimization of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives for improved metabolic stability.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work in a question-and-answer format.

Issue 1: The half-life of my 1H-pyrrolo[2,3-b]pyridine derivative is very short in the liver microsomal stability assay. What are the potential causes and how can I troubleshoot this?

Answer:

Rapid degradation in a microsomal stability assay suggests high intrinsic clearance, which can be caused by several factors. A systematic approach is necessary to identify the root cause.

Possible Causes & Troubleshooting Steps:

  • High Cytochrome P450 (CYP) Metabolism: The electron-rich nature of the pyrrole ring and accessible positions on the pyridine ring make the 1H-pyrrolo[2,3-b]pyridine scaffold susceptible to oxidation by CYP enzymes.[1] CYP enzymes are a primary driver of Phase I metabolism.[2][3][4]

    • Troubleshooting Step 1: Cofactor Dependency Check. Run the assay with and without the NADPH regenerating system. If degradation is significantly lower in the absence of NADPH, CYP-mediated metabolism is the primary clearance pathway.[5][6]

    • Troubleshooting Step 2: Reaction Phenotyping. Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to identify the specific isoform(s) responsible for the metabolism.[7][8] This information is critical for predicting drug-drug interactions.[4]

  • Chemical Instability: The compound may be inherently unstable in the assay buffer at 37°C.

    • Troubleshooting Step: Incubate the compound in the assay buffer without liver microsomes or cofactors. Significant degradation under these conditions points to chemical instability. Consider adjusting the buffer pH or composition if possible.

  • Non-Specific Binding: The compound may be binding to the plasticware or microsomal proteins, leading to an artificially low measured concentration.

    • Troubleshooting Step: Perform the assay at several different microsomal protein concentrations. If the calculated intrinsic clearance (CLint) varies with protein concentration, non-specific binding is likely an issue. Using hepatocytes may mitigate this as they provide a more complete cellular environment.[9]

Issue 2: My compound shows good stability in liver microsomes, but has poor in vivo pharmacokinetics (high clearance, low exposure). What could explain this discrepancy?

Answer:

This is a common challenge in drug development. While liver microsomes are excellent for evaluating Phase I metabolism, they lack other key components of in vivo clearance mechanisms.[10][11]

Possible Causes & Troubleshooting Steps:

  • Contribution of Phase II Metabolism: Liver microsomes have limited Phase II enzyme activity (e.g., UGTs, SULTs).[10] Your compound might be rapidly cleared via conjugation pathways.

    • Troubleshooting Step: Hepatocyte Stability Assay. Conduct the stability assay using cryopreserved hepatocytes. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of metabolic clearance.[11][][13] If the compound is significantly less stable in hepatocytes than in microsomes, Phase II metabolism is a likely contributor to its clearance.

  • Involvement of Non-CYP Enzymes: Other enzymes not highly abundant or active in standard microsomal preparations, such as aldehyde oxidase (AO) or xanthine oxidase (XO), could be metabolizing your compound. Electron-deficient aromatic rings, like the pyridine portion of the scaffold, can be susceptible to AO-mediated metabolism.[1]

    • Troubleshooting Step: Use of S9 Fraction or Cytosol. The S9 fraction contains both microsomal and cytosolic enzymes. Comparing stability in microsomes versus S9 can indicate the involvement of cytosolic enzymes. Specific inhibitors for enzymes like AO (e.g., hydralazine) can also be used to confirm their role.

  • Role of Active Transporters: The compound may be a substrate for uptake transporters (e.g., OATPs) in the liver, leading to rapid hepatocellular uptake and clearance, or efflux transporters (e.g., P-gp) in the intestine, reducing absorption.

    • Troubleshooting Step: Transporter Interaction Assays. Evaluate whether the compound is a substrate for relevant uptake or efflux transporters using appropriate in vitro systems (e.g., Caco-2 cells or transfected cell lines).

Issue 3: My lead compound has low oral bioavailability, but appears to be metabolically stable. What should I investigate?

Answer:

Low oral bioavailability in a metabolically stable compound often points to issues with absorption, which is governed by solubility and permeability.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: The compound must be dissolved in the gastrointestinal fluid to be absorbed.

    • Troubleshooting Step: Solubility Assays. Determine the kinetic and thermodynamic solubility of your compound. If solubility is low, formulation strategies or structural modifications to improve solubility may be required.

  • Low Intestinal Permeability: The compound may not be able to efficiently cross the intestinal wall.

    • Troubleshooting Step: Permeability Assays. Use in vitro models like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess intestinal permeability.

  • High Efflux by Intestinal Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.

    • Troubleshooting Step: Caco-2 Bidirectional Assay. A Caco-2 assay that measures both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport can determine the efflux ratio. An efflux ratio greater than 2 is generally indicative of active efflux.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter in drug design?

A1: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily by enzymes in the liver.[14] It is a critical parameter because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[15][16] A compound with poor metabolic stability will be cleared from the body too quickly, potentially requiring high or frequent doses to achieve a therapeutic effect, which can lead to poor patient compliance and increased risk of toxicity from metabolites.[14] Optimizing metabolic stability early in the drug discovery process helps reduce the attrition rate of drug candidates in later development stages.[]

Q2: What are the most common metabolic "soft spots" on the 1H-pyrrolo[2,3-b]pyridine scaffold?

A2: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has several potential sites for metabolism. The electron-rich pyrrole ring is susceptible to oxidation.[1] Additionally, unsubstituted positions on both the pyrrole and pyridine rings can be sites of CYP-mediated hydroxylation. The specific "soft spot" will depend on the substitution pattern of the derivative and the specific CYP enzymes involved. Metabolite identification studies are crucial to pinpoint the exact site of metabolic attack.

Q3: What are the most effective strategies to improve the metabolic stability of 1H-pyrrolo[2,3-b]pyridine derivatives?

A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:

  • Blocking the Site of Metabolism: This is a common and effective strategy. Introducing a metabolically robust group, such as a fluorine atom or a methyl group, at the site of metabolism can sterically or electronically hinder the metabolic enzymes from accessing that position.[17][18] For example, replacing a hydrogen with fluorine can block oxidative metabolism at that site due to the strength of the C-F bond.[17]

  • Bioisosteric Replacement: This involves replacing a metabolically labile group with a different group that has similar physical or chemical properties but is more stable.[19] For instance, if an attached phenyl ring is being hydroxylated, it could be replaced with a more electron-deficient and metabolically stable pyridine or pyrimidine ring.[1] Similarly, labile amide bonds can be replaced with more stable bioisosteres like triazoles or oxazoles.[19]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (LogP/LogD) of a molecule can decrease its rate of metabolism. This can be achieved by introducing polar functional groups.

Q4: What is the primary difference between using liver microsomes and hepatocytes for metabolic stability assays?

A4: The primary difference lies in the complexity and completeness of the enzyme systems they contain.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells.[5] They are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) family, making them a cost-effective and high-throughput tool for assessing CYP-mediated metabolism.[10][11] However, they largely lack Phase II (conjugating) enzymes and cytosolic enzymes.[10]

  • Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[11] They contain the full complement of Phase I, Phase II, and cytosolic enzymes, as well as active transport systems.[11] This allows them to provide a more comprehensive and physiologically relevant assessment of a compound's overall hepatic metabolism.[]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between compounds.

Table 1: In Vitro Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine Analogs in Human and Mouse Liver Microsomes

Compound IDR1 GroupR2 GroupHLM Stability (t₁/₂, min)MLM Stability (t₁/₂, min)HLM Intrinsic Clearance (µL/min/mg)
Parent-01 HH1218115.5
Analog-02 FH486528.9
Analog-03 HCF₃354539.6
Analog-04 FCF₃>120>120<9.6

HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes. Data is for illustrative purposes.

Table 2: Permeability and Efflux of Key 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Interpretation
Parent-01 1.28.47.0High Efflux
Analog-04 5.66.11.1Low Efflux
Verapamil 0.512.525.0Control (High Efflux)
Propranolol 25.023.80.95Control (High Permeability)

Papp: Apparent Permeability Coefficient. Data is for illustrative purposes.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Pre-warm a phosphate buffer solution (e.g., 100 mM, pH 7.4) to 37°C.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[5]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[5][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL) .[5]

Protocol 2: Plated Hepatocyte Metabolic Stability Assay

This protocol is adapted for determining the stability of low-turnover compounds using plated cryopreserved hepatocytes.[20]

  • Cell Plating:

    • Thaw cryopreserved plateable hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates (e.g., 48-well plates) in the appropriate plating medium.

    • Allow cells to attach for several hours (e.g., 4-6 hours) in a humidified incubator at 37°C with 5% CO₂.

    • After attachment, replace the plating medium with fresh, pre-warmed incubation medium.

  • Incubation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add the test compound to the hepatocyte monolayers (final concentration typically 1 µM). Include positive control compounds (e.g., diazepam, verapamil).[20]

    • Incubate the plate at 37°C with 5% CO₂.

  • Sampling:

    • Collect samples from the incubation medium at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

    • At each time point, quench the metabolic activity by adding the sample to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Process and analyze the samples by LC-MS/MS to determine the concentration of the parent compound.[20]

    • Calculate the in vitro half-life (t₁/₂) by regression analysis of the percent parent disappearance versus time curve.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (Incubation Volume / Number of Hepatocytes per well) .[20]

Visualizations

Diagrams of Workflows and Logic

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_samp Sampling & Analysis cluster_data Data Analysis A Prepare Test Compound Stock Solution (1 µM) D Combine Compound & Microsomes (Pre-incubate 5 min) A->D B Prepare Liver Microsomes (0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30 min) E->F G Quench Reaction (Acetonitrile + Internal Std) F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Plot % Remaining vs. Time I->J K Calculate Half-Life (t½) & Intrinsic Clearance (CLint) J->K G rect_node rect_node start High In Vitro Clearance Observed in Microsomes q1 Is degradation NADPH-dependent? start->q1 q2 Is compound stable in buffer alone? q1->q2 No a1 Primary Cause: CYP-Mediated Metabolism q1->a1 Yes q3 Is CLint dependent on protein concentration? q2->q3 Yes a2 Primary Cause: Chemical Instability q2->a2 No q4 Is compound more stable in presence of AO inhibitor? q3->q4 No a3 Issue: Non-Specific Binding q3->a3 Yes a4 Primary Cause: Aldehyde Oxidase (AO) Metabolism q4->a4 Yes a5 Other enzymes or complex mechanisms q4->a5 No G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent 1H-pyrrolo[2,3-b]pyridine Derivative cyp CYP450 Enzymes (e.g., CYP3A4, 2C9) parent->cyp hydroxylation Hydroxylation (Aromatic or Aliphatic) cyp->hydroxylation n_oxidation N-Oxidation cyp->n_oxidation dealkylation O/N-Dealkylation cyp->dealkylation ugt UGTs hydroxylation->ugt sult SULTs hydroxylation->sult glucuronide Glucuronide Conjugate ugt->glucuronide sulfate Sulfate Conjugate sult->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

References

improving yield and purity in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in pyrrolopyridine synthesis can be attributed to several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Impurities in reactants, such as aminopyrroles or dicarbonyl compounds, can significantly interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product. It is crucial to ensure the purity of all reagents before commencing the synthesis.

  • Reaction Conditions: Key parameters such as temperature, reaction time, and reactant concentration are critical. Optimization of these conditions is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.

  • Catalyst Activity: In catalyst-driven reactions, the activity of the catalyst may be compromised. Consider the possibility of catalyst deactivation and ensure the catalyst is fresh or properly activated. The choice of catalyst and its loading can also significantly impact the yield.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to identify the optimal one for your specific reaction.

Q2: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. To improve regioselectivity, consider the following:

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. A thorough literature search for similar target molecules can provide guidance on conditions that favor the formation of the desired regioisomer.

  • Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on the reactants. Modifying the starting materials, if possible, can direct the reaction towards the desired isomer.

  • Purification: If the formation of regioisomers cannot be avoided, efficient purification methods are essential. Flash column chromatography with a carefully selected eluent system is the most common method for separating regioisomers.

Q3: The purification of my crude pyrrolopyridine product is challenging. What strategies can I employ?

A3: Pyrrolopyridine derivatives can be difficult to purify due to their basicity and the presence of polar nitrogen atoms, which can lead to issues like streaking on silica gel columns.[1] The following purification techniques are recommended:

  • Column Chromatography: To mitigate tailing on silica gel, a small amount of a base, such as triethylamine, can be added to the eluent.

  • Acid-Base Extraction: The basic nature of pyridines allows for their separation from non-basic impurities through an acidic wash (e.g., dilute HCl) to extract the protonated product into the aqueous layer. The desired compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Distillation: For volatile pyrrolopyridine derivatives, distillation can be an effective purification method.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Impure Starting Materials Verify the purity of all reactants using techniques like NMR or LC-MS. Purify starting materials if necessary.
Suboptimal Reaction Conditions Systematically optimize reaction parameters, including temperature, reaction time, and concentration. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3]
Inactive Catalyst Use a fresh batch of catalyst or regenerate the existing one if applicable. Screen different catalysts and optimize the catalyst loading.
Inappropriate Solvent Screen a range of solvents with varying polarities. Ensure anhydrous conditions are maintained if the reaction is moisture-sensitive.
Issue 2: Formation of Side Products and Impurities
Possible Cause Troubleshooting Steps
Side Reactions (e.g., Furan Formation) Adjust the pH of the reaction mixture. In the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor furan formation; using a weaker acid like acetic acid is advisable.[4]
Polymerization The formation of dark, tarry substances often indicates polymerization, which can be caused by excessively high temperatures or highly acidic conditions.[4] Lower the reaction temperature and consider using a milder catalyst.
Degradation of Product The 7-azaindole core can be sensitive to strong acids, bases, and high temperatures.[3] Employ milder reaction conditions and ensure a prompt work-up at a low temperature.
Incomplete Cyclization The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5] Consider extending the reaction time.

Data Presentation

Table 1: Optimization of the Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Synthesis
Entry Solvent Acid (equiv.) Temperature (°C) Time (h) Yield (%)
1CH₃CNHCl (2.0)501.526[6][7][8][9]
2CH₃CNHCl (1.0)505.553[6][7][8][9]
3TolueneHCl (1.0)70258[6][7]
4AcOHHCl (2.0)70567[6][7][8][9]
5AcOHHCl (2.0)rt4847[6][7][8]
Table 2: Effect of Reaction Conditions on Suzuki Coupling Yield
Entry Catalyst Pd (mol%) Temperature (°C) Time (h) Yield (%)
1Pd(dppf)Cl₂580280[10]
2XPhos Pd G25801890[10]
3Pd(PPh₃)₄8802275[10]
4Pd(dppf)Cl₂5902283 (with 6% diarylated product)[10]
Table 3: Microwave-Assisted Synthesis of Pyrrolo[2,3,4-kl]acridine Derivatives
Entry Solvent Catalyst Temperature (°C) Time (min) Yield (%)
1Ethanol-1101523[11]
2EthanolSSA (0.02 g)1101591[11]
3TolueneSSA (0.02 g)1101591[11]
4Acetic AcidSSA (0.02 g)1101585[11]
5EthanolHCl (0.5 mL)1101578[11]

*SSA: Silica Sulfuric Acid

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Suzuki Coupling

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[12]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Pyrrolopyridine Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) purity_ok->optimize_conditions Yes purify_sm->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok check_catalyst Check Catalyst Activity & Loading conditions_ok->check_catalyst No end_success Yield Improved conditions_ok->end_success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok check_solvent Screen Different Solvents catalyst_ok->check_solvent No catalyst_ok->end_success Yes solvent_ok Yield Improved? check_solvent->solvent_ok analyze_byproducts Analyze Byproducts (LC-MS, NMR) solvent_ok->analyze_byproducts No solvent_ok->end_success Yes end_further_investigation Further Investigation Needed analyze_byproducts->end_further_investigation

Caption: A flowchart for systematically troubleshooting low yield in pyrrolopyridine synthesis.

Experimental_Workflow General Experimental Workflow for Pyrrolopyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware reagents 2. Weigh & Add Reagents/Catalyst setup->reagents solvent 3. Add Degassed Solvent reagents->solvent heat 4. Heat to Desired Temperature solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench Reaction monitor->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography/Crystallization) dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for a typical pyrrolopyridine synthesis.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition {Oxidative Addition} pd_complex2 L-Pd(II)(Ar)(NR'R'') pd_complex1->pd_complex2 HNR'R'' - HX ligand_exchange {Ligand Exchange} pd_complex2->pd0 reductive elimination product {Ar-NR'R''} pd_complex2->product reductive_elimination {Reductive Elimination} reactants1 {Ar-X} reactants2 {HNR'R''}

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Guide to Janus Kinase Inhibitors: 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine Scaffold vs. Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Janus kinase (JAK) inhibitors, with a focus on compounds containing the 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine scaffold, exemplified by Tofacitinib, against other prominent JAK inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of their performance and selectivity.

Introduction to Janus Kinase (JAK) Inhibition

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, hematopoiesis, and inflammation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a significant class of therapeutic agents.

The selectivity of these inhibitors for different JAK isoforms is a key determinant of their therapeutic efficacy and potential side effects. This guide offers a comparative analysis of several key JAK inhibitors.

Quantitative Comparison of JAK Inhibitor Selectivity

The inhibitory activity of various JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of Tofacitinib and other selected JAK inhibitors against the four members of the JAK family, as determined by in vitro biochemical assays.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
Tofacitinib 1.7 - 112[1][2]1.8 - 20[1][2]0.75 - 1.6[1]16 - >100[1][3]Pan-JAK (preference for JAK1/JAK3)[3][4]
Ruxolitinib 3.3[5][6][7]2.8[5][6][7]428[5][8]19[5][8]JAK1/JAK2[3][8]
Filgotinib 10[9][10]28[9][10]810[9][10]116[9][10]JAK1 selective[9]
Upadacitinib 43[11][12]120[11][12]2300[11][12]4700[11][12]JAK1 selective[11]
Baricitinib 5.9[13]5.7[13]>400[3]53[3][13]JAK1/JAK2[3][13]
Peficitinib 3.9[14][15]5.0[14][15]0.7[14][15]4.8[14][15]Pan-JAK[16]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

The JAK-STAT Signaling Pathway

Understanding the mechanism of action of JAK inhibitors requires a foundational knowledge of the JAK-STAT signaling pathway. The following diagram illustrates this critical cellular communication route.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Recruitment JAK_active JAK (Active) JAK_inactive->JAK_active 3. Activation & Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive 4. Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor Inhibitor->JAK_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Regulation

Figure 1: The JAK-STAT signaling cascade and the point of inhibition.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below are generalized methodologies for two common types of assays cited in the literature for JAK inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.

General Protocol:

  • Reagent Preparation: Recombinant human JAK kinase domains (e.g., JAK1, JAK2, JAK3, TYK2), a specific peptide substrate, and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations. A DMSO control is also prepared.

  • Assay Plate Setup: In a microplate, the JAK enzyme, peptide substrate, and varying concentrations of the inhibitor are combined.

  • Reaction Initiation: The kinase reaction is initiated by adding a concentration of ATP that is typically near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The signal from each inhibitor concentration is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent, broad-spectrum inhibitor). The resulting data (% inhibition vs. inhibitor concentration) is fitted to a four-parameter logistic curve to determine the IC50 value.[17]

Cell-Based STAT Phosphorylation Assay

This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.

Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in whole cells.

General Protocol:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or an engineered cell line) is cultured and prepared.

  • Compound Incubation: Cells are pre-incubated with a range of concentrations of the test inhibitor for a specified time.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3) to activate the corresponding JAK-STAT pathway.

  • Cell Lysis and Staining: Following stimulation, the cells are lysed, and the proteins are extracted. Alternatively, for flow cytometry, cells are fixed and permeabilized.

  • Detection of Phosphorylated STAT (pSTAT): The level of a specific phosphorylated STAT protein is measured using techniques such as Western blotting, ELISA, or flow cytometry with a phospho-specific antibody.

  • Data Analysis: The level of pSTAT is quantified for each inhibitor concentration and normalized to controls. An IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis Reagents Prepare Reagents: - Recombinant JAK Enzyme - Peptide Substrate - ATP Incubate Incubate Enzyme, Inhibitor, and Substrate Reagents->Incubate Inhibitor Prepare Inhibitor Dilutions Inhibitor->Incubate Initiate Initiate Kinase Reaction by adding ATP Incubate->Initiate Incubate_RT Incubate at controlled temperature and time Initiate->Incubate_RT Stop_Measure Stop Reaction & Measure Signal Incubate_RT->Stop_Measure Plot Plot % Inhibition vs. Log[Inhibitor] Stop_Measure->Plot Calculate Calculate IC50 Value via Non-linear Regression Plot->Calculate

Figure 2: Workflow for a biochemical kinase inhibition assay.

Conclusion

The this compound scaffold, a core component of Tofacitinib, has been a foundational structure in the development of JAK inhibitors. As a pan-JAK inhibitor with a preference for JAK1 and JAK3, Tofacitinib has demonstrated broad efficacy in treating various inflammatory conditions. The subsequent development of more selective JAK inhibitors, such as the JAK1-selective Filgotinib and Upadacitinib, and the JAK1/JAK2-selective Ruxolitinib and Baricitinib, reflects a strategic effort to refine the therapeutic window by targeting specific JAK isoforms. This approach aims to maximize efficacy while potentially reducing off-target effects. The choice of a particular JAK inhibitor for therapeutic development or clinical application will depend on the specific disease pathology and the desired balance between broad immunosuppression and targeted pathway modulation. The data and protocols presented in this guide provide a framework for the comparative evaluation of these important therapeutic agents.

References

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs as Cdc7 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Analogs based on this core have shown significant potential in targeting various kinases involved in cell cycle regulation and signaling pathways, making them attractive candidates for therapeutic development. This guide provides a comparative analysis of a selection of 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their inhibitory activity against Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation.

Overview of Cdc7 Kinase Inhibition

Cdc7 kinase is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA synthesis during the S phase of the cell cycle.[1] Its dysregulation is often associated with cancer, making it a compelling target for anticancer therapies.[1] The analogs presented in this guide demonstrate varying potencies against Cdc7, highlighting key structure-activity relationships (SAR) that can inform future drug design and optimization efforts.

Quantitative Comparison of Analog Performance

The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine analogs against Cdc7 kinase. The data, extracted from peer-reviewed literature, showcases the impact of different substituents on the core scaffold on inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDStructureR GroupCdc7 Kinase IC50 (nM)Reference
1 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-phenyl-5-ylidene-3,5-dihydro-4H-imidazol-4-one moiety at the 3-position.Phenyl>10000[1]
2 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-(benzylamino)-5-ylidene-1,3-thiazol-4(5H)-one moiety at the 3-position.Benzylamino7[1]
3 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-(cyclohexylamino)-5-ylidene-1,3-thiazol-4(5H)-one moiety at the 3-position.Cyclohexylamino24[1]
4 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-(phenethylamino)-5-ylidene-1,3-thiazol-4(5H)-one moiety at the 3-position.Phenethylamino13[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals critical structural modifications that influence the inhibitory potency of these analogs against Cdc7 kinase. A key observation is the dramatic increase in activity when the initial imidazolone moiety in Compound 1 is replaced with a thiazolone ring and a substituted amino group, as seen in Compounds 2, 3, and 4 . This suggests that the thiazolone scaffold and the nature of the R group are crucial for potent Cdc7 inhibition.

The introduction of a benzylamino group in Compound 2 results in a highly potent inhibitor with an IC50 of 7 nM.[1] Replacing the benzyl group with a cyclohexyl moiety (Compound 3 ) or a phenethyl group (Compound 4 ) maintains nanomolar potency, albeit with a slight reduction in activity compared to the benzylamino analog.[1] This indicates that while some flexibility in the lipophilic pocket is tolerated, the aromatic interaction of the benzyl group may be optimal for binding.

Caption: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as Cdc7 Inhibitors.

Experimental Protocols

The determination of Cdc7 kinase inhibitory activity is crucial for the evaluation of these analogs. Below is a detailed methodology for a typical in vitro Cdc7 kinase assay.

In Vitro Cdc7 Kinase Inhibition Assay

This protocol outlines the measurement of Cdc7 kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using a luminescence-based assay.

Materials:

  • Recombinant human Cdc7/Dbf4 enzyme

  • MCM2 peptide substrate

  • Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the Cdc7/Dbf4 enzyme and the MCM2 peptide substrate in Kinase Assay Buffer to their working concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition: Add 2.5 µL of the diluted Cdc7/Dbf4 enzyme/substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Add Compounds to 384-well Plate p1->a1 p2 Prepare Enzyme (Cdc7/Dbf4) and Substrate (MCM2) a2 Add Enzyme/Substrate Mix p2->a2 a1->a2 a3 Initiate Reaction with ATP a2->a3 a4 Incubate at 30°C for 60 min a3->a4 d1 Stop Reaction with ADP-Glo™ Reagent a4->d1 d2 Add Kinase Detection Reagent d1->d2 d3 Measure Luminescence d2->d3 an1 Calculate % Inhibition d3->an1 an2 Determine IC50 Values an1->an2

Caption: Workflow for the In Vitro Cdc7 Kinase Inhibition Assay.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for the design of potent Cdc7 kinase inhibitors. The comparative data presented herein highlights the critical role of specific structural modifications in achieving high inhibitory potency. The provided experimental protocol for in vitro kinase assays offers a standardized method for evaluating novel analogs, facilitating the systematic exploration of this promising class of compounds for cancer therapy. Further investigation into the selectivity and in vivo efficacy of these analogs is warranted to advance their development as clinical candidates.

References

confirming the binding affinity of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine to target kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. This guide focuses on confirming the binding affinity of compounds based on this scaffold, with a specific interest in derivatives like 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine. While specific public data for this exact compound is limited, this analysis provides a comparative overview of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives against key oncogenic and inflammatory kinases, offering valuable insights for researchers in drug discovery.

Target Kinase Binding Affinity

Compounds featuring the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against a range of kinases. This section compares the binding affinities (IC50 values) of representative compounds from this class against several important kinase targets, including TRAF2- and NCK-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).

Table 1: Comparative IC50 Values for TNIK Inhibitors
Compound ClassRepresentative CompoundTNIK IC50 (nM)Alternative TNIK InhibitorTNIK IC50 (nM)
1H-pyrrolo[2,3-b]pyridineCompound 1a< 1NCB-084621
1H-pyrrolo[2,3-b]pyridineCompound 1b1.2KY-05009230

Data synthesized from studies on potent 1H-pyrrolo[2,3-b]pyridine derivatives.[1]

Table 2: Comparative IC50 Values for FGFR Inhibitors
Compound ClassRepresentative CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Alternative FGFR InhibitorPan-FGFR IC50 (nM)
1H-pyrrolo[2,3-b]pyridineCompound 4h7925Erdafitinib1.2 - 5.7
1H-pyrrolo[2,3-b]pyridineCompound 1~2000--AZD45470.2 - 2.5

Compound 4h demonstrates potent, high-ligand-efficiency inhibition of FGFRs.[2]

Table 3: Comparative IC50 Values for GSK-3β Inhibitors
Compound ClassRepresentative CompoundGSK-3β IC50 (nM)Alternative GSK-3β InhibitorGSK-3β IC50 (nM)
1H-pyrrolo[2,3-b]pyridineCompound 410.22CHIR-990216.7
1H-pyrrolo[2,3-b]pyridineCompound 540.24Tideglusib600

Novel pyrrolo[2,3-b]pyridine derivatives show highly potent and selective inhibition of GSK-3β.[3]

Experimental Protocols for Kinase Binding Affinity

A variety of robust methods are available to determine the binding affinity of an inhibitor to a target kinase. Below are summaries of commonly employed experimental protocols.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method for measuring inhibitor binding to the ATP site of a kinase.

Principle: The assay relies on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate buffer, typically containing DMSO.

  • Reagent Preparation: Prepare a solution of the target kinase pre-mixed with the Eu-labeled anti-tag antibody. Prepare a separate solution of the kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add the serially diluted compound.

  • Reaction Assembly: Add the kinase/antibody solution to all wells, followed by the tracer solution.

  • Incubation: Incubate the plate at room temperature for a defined period, generally 60 minutes, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Other Common Binding Assays
  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index near a sensor surface where the kinase is immobilized. It provides data on association and dissociation rates (kon and koff) and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the inhibitor and the kinase, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. This technique can determine binding affinity in solution with low sample consumption.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate a typical kinase binding assay workflow and the signaling pathways of key target kinases.

G cluster_workflow Kinase Binding Assay Workflow A Compound Serial Dilution B Add Kinase/Antibody Solution A->B C Add Fluorescent Tracer B->C D Incubate at Room Temp (60 min) C->D E Read TR-FRET Signal D->E F Data Analysis (IC50 Curve) E->F G cluster_pathway Simplified TNIK-Wnt Signaling Pathway Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL Dishevelled (DVL) FZD->DVL LRP LRP5/6 LRP->DVL Complex Destruction Complex (Axin, APC, GSK3β) DVL->Complex inhibition BetaCatenin β-catenin Complex->BetaCatenin phosphorylation & degradation TCF TCF/LEF BetaCatenin->TCF translocation to nucleus TNIK TNIK TNIK->TCF co-activation Genes Target Gene Transcription TCF->Genes Nucleus Nucleus Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK G cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR binding & dimerization RAS RAS FGFR->RAS activation PI3K PI3K FGFR->PI3K activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine forms the core scaffold of Tofacitinib, a prominent Janus kinase (JAK) inhibitor. Understanding the cross-reactivity profile of this scaffold and its derivatives is crucial for assessing their therapeutic potential and predicting off-target effects. This guide provides a comparative analysis of Tofacitinib and other clinically relevant JAK inhibitors, focusing on their kinase selectivity profiles, the experimental methods used to determine them, and the underlying signaling pathways they modulate.

Comparative Kinase Selectivity of JAK Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Non-selective inhibitors may offer broader therapeutic effects but also carry a higher risk of off-target side effects. The following tables summarize the inhibitory potency (IC50/Kd in nM) of Tofacitinib and other JAK inhibitors against the JAK family and a selection of off-target kinases, as determined by enzymatic and cellular assays.

Table 1: Inhibitory Activity Against the JAK Family (Enzymatic Assays)
CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Class
Tofacitinib 3.2 - 1121.8 - 200.75 - 1.616 - 34Pan-JAK inhibitor[1][2]
Baricitinib 5.95.7>40053JAK1/JAK2 inhibitor[3][4]
Ruxolitinib 3.32.842819JAK1/JAK2 inhibitor[5]
Upadacitinib 4312023004700Selective JAK1 inhibitor[1]
Filgotinib 1028810116Selective JAK1 inhibitor[6]

Note: Values represent a range from multiple reported studies. Lower values indicate higher potency.

Table 2: Inhibitory Activity in Cellular Assays (Cytokine-Induced STAT Phosphorylation)
CompoundJAK1-dep. (nM)JAK2-dep. (nM)JAK3-dep. (nM)
Tofacitinib ~50-100~200-700~10-50
Baricitinib ~40-60~40-60>1000
Upadacitinib ~10-50>500>1000
Filgotinib ~100-600>10000~1000-2000

Note: Cellular IC50 values can vary depending on the cell type, cytokine stimulus, and specific STAT phosphorylation readout. The values presented are approximate ranges based on available literature.

Table 3: Select Off-Target Kinase Inhibition
CompoundOff-Target KinaseInhibition (Kd/IC50 in nM)
Tofacitinib DCLK34.5[1]
PKN1<1000[1]
SNARK<1000[1]
Ruxolitinib ROCK160[7]
ROCK252[7]
MAP3K241[7]
Fedratinib (for comparison) FLT315[8]
BRD4-[8]

Note: This table highlights some of the known off-target activities and is not an exhaustive list. Comprehensive kinome scans provide a broader view of selectivity.[8][9][10]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways involved and the experimental workflows used to assess inhibitor activity.

JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 TYK2 TYK2 Receptor->TYK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT JAK3->Receptor JAK3->STAT TYK2->Receptor TYK2->STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation PanJAK Pan-JAK Inhibitors (e.g., Tofacitinib) PanJAK->JAK1 PanJAK->JAK2 PanJAK->JAK3 SelJAK1 Selective JAK1 Inhibitors (e.g., Upadacitinib, Filgotinib) SelJAK1->JAK1

Caption: The JAK-STAT signaling cascade and points of intervention for different classes of JAK inhibitors.

Kinase Selectivity Profiling Workflow Start Start Compound Test Compound (e.g., this compound derivative) Start->Compound Enzymatic Enzymatic Kinase Assay (e.g., LanthaScreen™) Compound->Enzymatic Cellular Cellular Assay (e.g., Phospho-STAT Flow Cytometry) Compound->Cellular Kinome Broad Kinome Screen (e.g., KINOMEscan®) Compound->Kinome Data1 IC50/Ki Values vs. Primary Targets Enzymatic->Data1 Data2 Cellular Potency & Pathway Inhibition Cellular->Data2 Data3 Off-Target Profile Kinome->Data3 Analysis Data Analysis & Selectivity Profiling Data1->Analysis Data2->Analysis Data3->Analysis End End Analysis->End

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

Experimental Protocols

Accurate and reproducible data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments used in kinase inhibitor profiling.

Enzymatic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the binding affinity (Kd or IC50) of a test compound to a purified kinase in a biochemical format.

Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a loss of FRET.

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) recombinant kinase

  • LanthaScreen™ Eu-anti-tag antibody (specific to the kinase tag)

  • Kinase Tracer (appropriate for the kinase being tested)

  • Test compound serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare a 2X solution of the kinase and a 2X solution of the Eu-antibody in assay buffer. Prepare a 4X solution of the tracer in assay buffer. Prepare serial dilutions of the test compound at 4X the final desired concentration.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 4X test compound dilution.

  • Add 10 µL of the 2X kinase/Eu-antibody mixture to each well.

  • Add 5 µL of the 4X tracer solution to initiate the reaction. The final volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs) by a test compound.

Principle: This assay quantifies the level of phosphorylated STAT proteins within specific immune cell subsets following cytokine stimulation. Cells are pre-incubated with the test compound, stimulated with a cytokine to activate a specific JAK-STAT pathway, and then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT proteins. The level of phospho-STAT is then measured by flow cytometry.

Materials:

  • Fresh whole blood or isolated PBMCs

  • Test compound serially diluted in DMSO

  • Cytokine for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, IL-2 for pSTAT5)

  • Fixation buffer (e.g., 1.5-4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Wash buffer (e.g., PBS with 0.5% BSA)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)

  • Fluorochrome-conjugated antibodies against phospho-STAT proteins (e.g., anti-pSTAT3 (Tyr705), anti-pSTAT1 (Tyr701), anti-pSTAT5 (Tyr694))

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Compound Incubation: Aliquot whole blood or PBMCs into FACS tubes. Add the test compound at various concentrations and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Cytokine Stimulation: Add the appropriate cytokine to each tube to stimulate a specific pathway and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Stop the stimulation by adding pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold methanol. Incubate on ice for at least 30 minutes.

  • Staining: Wash the cells with wash buffer. Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against cell surface and intracellular phospho-STAT proteins. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in wash buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.

  • Data Analysis: Gate on the cell populations of interest based on their surface marker expression (e.g., CD3+CD4+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each population. Plot the MFI against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the cellular IC50.[11][12][13][14][15]

This guide provides a framework for understanding and comparing the cross-reactivity profiles of JAK inhibitors based on the this compound scaffold. By utilizing standardized experimental protocols and presenting data in a clear, comparative format, researchers can make more informed decisions in the development of novel kinase inhibitors with optimized selectivity and therapeutic potential.

References

Tofacitinib's Selectivity Profile: A Comparative Analysis for JAK1 and JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the inhibitory activity of Tofacitinib, a prominent Janus kinase (JAK) inhibitor, against JAK1 and JAK3, supported by experimental data and detailed protocols.

Tofacitinib, which contains a 4-{1H-pyrrolo[2,3-d]pyrimidin-3-yl}piperidine core structure, is a clinically approved inhibitor of the JAK family of tyrosine kinases.[1] These enzymes are critical mediators of cytokine signaling, playing a central role in immune responses and inflammation.[2] The differential inhibition of JAK isoforms can lead to distinct pharmacological profiles. This guide focuses on the comparative selectivity of Tofacitinib for JAK1 versus JAK3.

Quantitative Selectivity Data

The inhibitory potency of Tofacitinib against JAK1 and JAK3 has been determined through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tofacitinib against JAK1 and JAK3 from a representative study.

CompoundTargetIC50 (nM)
TofacitinibJAK1112
JAK31

Data sourced from a study on the characterization of Tofacitinib's inhibitory activity.[3]

The data clearly indicates that Tofacitinib is significantly more potent against JAK3 than JAK1, with a greater than 100-fold selectivity for JAK3 in this particular study. Other studies have reported varying absolute IC50 values but consistently demonstrate a higher affinity of Tofacitinib for JAK3 over JAK1.[4][5]

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Understanding this pathway is crucial for contextualizing the mechanism of action of JAK inhibitors like Tofacitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pSTAT_nucleus p-STAT pSTAT->pSTAT_nucleus Translocation DNA DNA pSTAT_nucleus->DNA Binding Gene Gene Transcription DNA->Gene Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

The determination of IC50 values for JAK inhibitors is typically performed using in vitro biochemical assays. The following is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the selectivity of a compound against JAK1 and JAK3.

Objective: To quantify the dose-dependent inhibition of recombinant human JAK1 and JAK3 enzymes by Tofacitinib and determine the IC50 values.

Materials:

  • Recombinant human JAK1 and JAK3 enzymes

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Tofacitinib (or other test compound)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of Tofacitinib in 100% DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the Tofacitinib dilutions and DMSO (for 0% inhibition control) to the wells of a 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a 2X solution of the JAK enzyme (either JAK1 or JAK3) and the peptide substrate in the kinase assay buffer. Add 5 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for each respective enzyme. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Tofacitinib concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the Tofacitinib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Prep Assay Plate Spotting Compound_Prep->Plate_Prep Enzyme_Substrate Add Enzyme/Substrate Mix Plate_Prep->Enzyme_Substrate Pre_incubation Pre-incubation Enzyme_Substrate->Pre_incubation ATP_Addition Initiate with ATP Pre_incubation->ATP_Addition Reaction Incubation ATP_Addition->Reaction Stop_Reaction Stop Reaction & Deplete ATP Reaction->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro luminescence-based JAK kinase inhibition assay.

This guide provides a foundational understanding of the selectivity of Tofacitinib for JAK1 versus JAK3. For researchers developing novel JAK inhibitors, a thorough characterization of the selectivity profile against all JAK family members is a critical step in the drug discovery pipeline. The provided experimental protocol serves as a template that can be adapted for the evaluation of new chemical entities.

References

Comparative Analysis of Novel Kinase Inhibitors: Osimertinib vs. Rociletinib for T790M-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Osimertinib (AZD9291) and Rociletinib (CO-1686). Both were developed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC), which commonly arises after treatment with first-generation EGFR TKIs.[1][2] While Osimertinib has become a standard-of-care treatment, the development of Rociletinib was discontinued.[3][4] This analysis focuses on their preclinical in vitro and in vivo characterization, providing objective performance data and detailed experimental protocols for researchers in oncology and drug development.

Introduction to Target: EGFR and the T790M "Gatekeeper" Mutation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation through signaling pathways like Ras/MAPK and PI3K/AKT.[5][6] Activating mutations in EGFR are found in a significant portion of NSCLC cases, making it a prime therapeutic target.[1] First-generation TKIs like gefitinib and erlotinib offer significant clinical benefit, but patients often develop resistance.[7] The most common mechanism of acquired resistance, occurring in about 50-60% of cases, is the T790M mutation in exon 20 of the EGFR gene.[2][8] This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[8] Third-generation TKIs were designed to irreversibly and selectively inhibit EGFR with the T790M mutation while sparing wild-type (WT) EGFR, thereby improving efficacy and reducing toxicities like skin rash and diarrhea.[7][8]

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data from preclinical studies of Osimertinib and Rociletinib, highlighting key differences in their potency, selectivity, and in vivo efficacy, particularly concerning brain metastases.

Table 1: Comparative In Vitro Activity
ParameterOsimertinib (AZD9291)Rociletinib (CO-1686)Reference(s)
Target(s) EGFR (Sensitizing & T790M mutations)EGFR (Sensitizing & T790M mutations)[1][9]
Mechanism Irreversible, CovalentIrreversible, Covalent[7][10]
IC₅₀ (L858R/T790M) ~1 nM (enzyme assay)7-32 nM (cell lines)[7][11]
IC₅₀ (L858R) ~12 nM (enzyme assay)N/A[7]
Kᵢ (L858R/T790M) N/A21.5 nM[10]
Kᵢ (WT EGFR) N/A303.3 nM[10]
Cellular GI₅₀ (T790M+ lines) Potent inhibition7-32 nM[7][10]
Selectivity (Mutant vs. WT) High selectivity for mutant EGFR~22x more selective for mutant vs. WT than erlotinib[7][11]

N/A: Data not available in the provided search results.

Table 2: Comparative In Vivo Performance
ParameterOsimertinib (AZD9291)Rociletinib (CO-1686)Reference(s)
Animal Model Mouse xenograft (PC9, NSCLC)Mouse xenograft (various EGFR-mutant models)[9][10]
Tumor Growth Inhibition Sustained tumor regression in brain metastases modelDose-dependent tumor inhibition in non-brain models[9][10]
Efficacy in Brain Metastases Induced sustained tumor regressionDid not achieve tumor regression[9][12]
Brain Penetration High penetration; Brain:plasma Cmax ratio of 3.41Poor penetration; brain concentrations below limit of quantification[9]
Efflux Ratio (MDCK-MDR1) 13.45.38[9][12]

Mandatory Visualizations

Signaling Pathway and Drug Action

EGFR_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Third-Gen TKIs cluster_pathways Downstream Signaling EGFR EGFR Receptor (WT, L858R, del19) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGFR_T790M EGFR Receptor (L858R/T790M) EGFR_T790M->RAS EGFR_T790M->PI3K Osimertinib Osimertinib Osimertinib->EGFR_T790M Inhibits Rociletinib Rociletinib Rociletinib->EGFR_T790M Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates EGF->EGFR_T790M

Caption: EGFR signaling pathway and inhibition by third-generation TKIs.

Experimental Workflows

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HTS 1. High-Throughput Screen (Biochemical Assay) IC50 2. IC₅₀ Determination (Dose-Response Curve) HTS->IC50 Identify Hits Selectivity 3. Kinase Selectivity Panel (>200 Kinases) IC50->Selectivity Confirm Potency Cellular 4. Cellular Potency Assay (e.g., CellTiter-Glo) Selectivity->Cellular Assess Selectivity Xenograft 5. Xenograft Model (e.g., NSCLC cells in mice) Cellular->Xenograft Promising Candidate PKPD 6. PK/PD Studies (Dosing, Brain Penetration) Xenograft->PKPD Establish Model Efficacy 7. Efficacy Study (Tumor Growth Inhibition) PKPD->Efficacy Determine Regimen Tox 8. Toxicology Studies Efficacy->Tox Confirm Efficacy Clinical Clinical Tox->Clinical Clinical Trials

Caption: General workflow for kinase inhibitor discovery and development.

Xenograft_Workflow A Cell Culture (e.g., PC9 NSCLC cells) B Implantation Subcutaneous injection into immunodeficient mice A->B C Tumor Growth Monitor until tumors reach 100-200 mm³ B->C D Randomization Divide mice into Vehicle and Treatment groups C->D E Drug Administration Daily dosing via oral gavage (e.g., Osimertinib at 25 mg/kg) D->E F Monitoring Measure tumor volume and body weight 2-3 times/week E->F G Endpoint Analysis Euthanize mice, excise tumors for weighing and analysis (PD) F->G

Caption: Experimental workflow for an in vivo tumor xenograft study.

Experimental Protocols

General In Vitro Kinase Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

  • Objective: To quantify the potency of an inhibitor against a specific kinase.

  • Methodology: A common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13]

  • Materials:

    • Recombinant purified kinase (e.g., EGFR T790M/L858R).

    • Kinase-specific substrate peptide.

    • ATP (at or near the Kₘ concentration for the kinase).

    • Test inhibitor (serial dilution in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[14]

    • Detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody).

    • 384-well assay plates.

  • Procedure:

    • Reagent Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into the kinase buffer to achieve the final assay concentrations.

    • Kinase Reaction:

      • Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[13]

      • Add the kinase and substrate solution to all wells.

      • Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature.[13]

    • Initiation: Initiate the kinase reaction by adding ATP to all wells.[13][14]

    • Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[14]

    • Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add the detection antibody and incubate to allow binding to the phosphorylated substrate.[13]

    • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistical dose-response curve.[14]

Cellular Proliferation Assay (GI₅₀ Determination)

This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.

  • Objective: To determine the concentration of an inhibitor required to inhibit cell growth by 50% (GI₅₀).

  • Methodology: A luminescence-based cell viability assay.

  • Materials:

    • NSCLC cell line expressing the target kinase (e.g., NCI-H1975, which harbors L858R/T790M mutations).[10][15]

    • Appropriate cell culture media and supplements.

    • Test inhibitor (serial dilution).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[10]

    • Treatment: Add a serial dilution of the test inhibitor to the wells. Include DMSO-treated wells as a negative control.

    • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[10]

    • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration. Determine the GI₅₀ value by fitting the data to a dose-response curve.[10]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in an animal model.[16][17]

  • Objective: To assess the in vivo efficacy and tolerability of a kinase inhibitor.

  • Model: Immunodeficient mice (e.g., NU/NU or NOD/SCID) bearing subcutaneous tumors from a human cancer cell line.[16]

  • Materials:

    • Human cancer cell line (e.g., PC9 or NCI-H1975).[9][15]

    • Immunodeficient mice (6-8 weeks old).

    • Cell suspension medium (e.g., PBS or Matrigel mixture).

    • Test inhibitor formulated for administration (e.g., suspension in 0.5% methylcellulose for oral gavage).[16]

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.[16]

    • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[16]

    • Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[16]

    • Drug Administration: Administer the inhibitor and vehicle according to the planned dosing schedule (e.g., once daily by oral gavage).[16]

    • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity, respectively.[16]

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a specific treatment duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis.[16]

  • Data Analysis: Compare the mean tumor volume between the treatment and control groups over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze body weight data to assess treatment tolerability.

References

A Head-to-Head Comparison of JAK Inhibitor Monotherapies for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for chronic inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These oral small molecules offer a targeted approach to modulating the immune response by interfering with the JAK-STAT signaling pathway, a critical mediator of cytokine signaling. This guide provides an objective, data-driven comparison of the performance of various JAK inhibitor monotherapies in key indications such as rheumatoid arthritis, atopic dermatitis, and psoriasis, supported by experimental data from pivotal clinical trials.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Different JAK inhibitors exhibit varying selectivity for the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), which influences their efficacy and safety profiles.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation JAKi JAK Inhibitor JAKi->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of Action of JAK Inhibitors.

General Experimental Workflow for Evaluating JAK Inhibitor Monotherapy

The clinical evaluation of JAK inhibitor monotherapies typically follows a structured workflow, from preclinical assessment to large-scale Phase 3 clinical trials. This process is designed to rigorously assess the efficacy, safety, and dose-response of the investigational drug.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases cluster_postmarket Post-Marketing in_vitro In Vitro & In Vivo Models (Target validation, selectivity) phase1 Phase 1 (Safety, PK/PD in healthy volunteers) in_vitro->phase1 phase2 Phase 2 (Dose-ranging, efficacy, and safety in patients) phase1->phase2 phase3 Phase 3 (Pivotal trials, comparison to placebo or active comparator) phase2->phase3 phase4 Phase 4 (Long-term safety, real-world evidence) phase3->phase4

Figure 2: General Experimental Workflow for the Clinical Development of JAK Inhibitors.

Head-to-Head Comparison in Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the joints. The efficacy of JAK inhibitors in RA is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, and 70% improvement in disease activity, respectively, and the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP).

JAK Inhibitor (Monotherapy)Trial(s)Patient PopulationPrimary Efficacy Endpoint(s)Key Efficacy ResultsKey Safety Findings
Upadacitinib SELECT-MONOTHERAPY[1][2][3]MTX-inadequate respondersACR20 at Week 14; DAS28-CRP ≤3.2 at Week 14Superior to continuing MTX for both primary endpoints.[2]Consistent with previous studies; no new safety signals detected.[2]
Tofacitinib ORAL Strategy[4][5]MTX-inadequate respondersACR50 at Month 6Non-inferiority to adalimumab + MTX was not met for monotherapy.[4]Discontinuation due to adverse events was 6% for tofacitinib monotherapy.[4]
Baricitinib RA-BEGIN[6][7]csDMARD-naïveACR20 at Week 24 (non-inferiority to MTX)Superior to MTX at Week 24 (ACR20: 77% vs 62%).[8]Malignancies were reported in 1 patient in the monotherapy group.[8]
Filgotinib FINCH 3MTX-naïveACR20 at Week 24Data from combination therapy trials show efficacy; monotherapy data is less robust in direct comparisons.Generally well-tolerated.[9]

Network Meta-Analysis Insights for RA: A network meta-analysis of randomized controlled trials indicated that all approved JAK inhibitors were more effective than placebo.[10] Upadacitinib (15 mg and 30 mg) and baricitinib (4 mg) in combination with csDMARDs showed favorable efficacy.[7][10] Another analysis suggested that upadacitinib 15 mg, both as monotherapy and in combination, was associated with improved outcomes compared to tofacitinib 5 mg BID plus methotrexate at 3 and 6 months.[4][11]

Head-to-Head Comparison in Atopic Dermatitis (AD)

Atopic dermatitis is a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions. Key efficacy measures include the Eczema Area and Severity Index (EASI), with EASI-75 representing a 75% improvement, and the Investigator's Global Assessment (IGA) score.

JAK Inhibitor (Monotherapy)Trial(s)Patient PopulationPrimary Efficacy Endpoint(s)Key Efficacy ResultsKey Safety Findings
Abrocitinib JADE MONO-1, JADE MONO-2[11][12][13][14][15]Moderate-to-severe ADIGA response and EASI-75 at Week 12Significantly higher response rates compared to placebo for both doses (100mg and 200mg).[14]Most common adverse events were nausea, nasopharyngitis, and headache.[13]
Baricitinib BREEZE-AD1, BREEZE-AD2[8][16][17][18][19][20]Moderate-to-severe ADIGA score of 0 or 1 at Week 16Significantly more patients on baricitinib (2mg and 4mg) achieved the primary endpoint compared to placebo.[17][19]The incidence of treatment-emergent adverse events was similar to placebo.[18]
Upadacitinib Measure Up 1, Measure Up 2[10][21][22][23][24]Moderate-to-severe ADEASI-75 and vIGA-AD response at Week 16Both 15mg and 30mg doses met the co-primary endpoints, showing significant improvement over placebo.[22]No new safety signals were identified; the safety profile was consistent with RA studies.[24]

Network Meta-Analysis Insights for AD: An indirect comparison of abrocitinib, baricitinib, and upadacitinib suggested that upadacitinib 30 mg may have greater efficacy than baricitinib 4 mg.[25] A network meta-analysis concluded that upadacitinib 30 mg was superior to other analyzed JAK inhibitors in terms of IGA and EASI response, though it was associated with more treatment-emergent adverse events.[23]

Head-to-Head Comparison in Psoriasis

Psoriasis is a chronic autoimmune condition that causes the rapid buildup of skin cells, resulting in scaling on the skin's surface. The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis, with PASI75, PASI90, and PASI100 indicating the percentage of improvement.

JAK Inhibitor (Monotherapy)Trial(s)Patient PopulationPrimary Efficacy Endpoint(s)Key Efficacy ResultsKey Safety Findings
Tofacitinib OPT Pivotal 1 & 2[26][27][28][29]Moderate-to-severe plaque psoriasisPASI75 and PGA response at Week 16Both 5mg and 10mg doses were superior to placebo.[28]The safety profile was consistent with that observed in RA trials.[26]
Ruxolitinib (Topical) Phase 2b Trial[9][30][31][32]Plaque PsoriasisImprovement in Total Lesion Score, Global Assessment, and PASIAll doses (0.5%, 1%, 1.5%) showed improvement over placebo.Generally well-tolerated with minimal systemic absorption.

Systematic Review Insights for Psoriasis: A systematic review and meta-analysis of JAK inhibitors for psoriasis and psoriatic arthritis found that these agents show promise for safe and effective treatment.[24] Tofacitinib demonstrated significant efficacy compared to placebo in achieving PASI75.[24]

Experimental Protocols: Key Monotherapy Trials

Below are summarized methodologies for pivotal monotherapy trials of several JAK inhibitors.

Upadacitinib (SELECT-MONOTHERAPY) for Rheumatoid Arthritis [1][2][3][33]

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[1]

  • Patient Population: Adults with active RA who had an inadequate response to methotrexate (MTX).[1]

  • Intervention: Patients were randomized to switch from MTX to upadacitinib monotherapy (15 mg or 30 mg once daily) or continue with their stable dose of MTX.[2]

  • Primary Endpoints: Proportion of patients achieving ACR20 and the proportion achieving a DAS28-CRP of ≤3.2 at week 14.[2]

Abrocitinib (JADE MONO-1) for Atopic Dermatitis [11][12][13][14][15]

  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[11]

  • Patient Population: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.[11]

  • Intervention: Patients were randomized (2:2:1) to receive oral abrocitinib 200 mg, 100 mg, or placebo once daily for 12 weeks.[11]

  • Co-Primary Endpoints: Proportion of patients achieving an Investigator Global Assessment (IGA) score of clear (0) or almost clear (1) with a ≥2-point improvement, and the proportion of patients achieving at least a 75% reduction in the Eczema Area and Severity Index (EASI-75) at week 12.[13]

Baricitinib (RA-BEGIN) for Rheumatoid Arthritis [6][7]

  • Study Design: 52-week, randomized, double-blind, active comparator-controlled study.[6]

  • Patient Population: Patients with active RA with no or limited prior treatment with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[6]

  • Intervention: Patients were randomized (4:3:4) to receive baricitinib 4 mg monotherapy, methotrexate monotherapy, or a combination of baricitinib and methotrexate.[6]

  • Primary Endpoint: Non-inferiority of baricitinib monotherapy to methotrexate based on ACR20 response at week 24.[7]

Conclusion

JAK inhibitors have demonstrated significant efficacy as monotherapy in the treatment of rheumatoid arthritis, atopic dermatitis, and psoriasis. While direct head-to-head trials are limited, network meta-analyses and indirect comparisons provide valuable insights into the relative performance of these agents. Upadacitinib has shown strong efficacy in both RA and AD. Abrocitinib and baricitinib are also effective options for atopic dermatitis. Tofacitinib is an established treatment for RA and has shown efficacy in psoriasis. The choice of a specific JAK inhibitor will depend on a comprehensive evaluation of its efficacy and safety profile for a given indication, as well as patient-specific factors. Further head-to-head trials are needed to definitively establish the comparative effectiveness of these therapies.

References

Evaluating the Antitumor Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds being explored, 1H-pyrrolo[3,2-c]pyridine derivatives have emerged as a promising scaffold for the development of potent antitumor drugs. This guide provides a comprehensive comparison of the performance of various 1H-pyrrolo[3,2-c]pyridine derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

This document summarizes key findings on the antitumor activities of these compounds, presenting quantitative data in structured tables for straightforward comparison. Detailed methodologies for pivotal experiments are provided to ensure reproducibility and facilitate further investigation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms of action.

Comparative Antitumor Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Recent studies have highlighted the significant in vitro cytotoxic effects of several 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various derivatives.

A notable series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has demonstrated considerable promise. Among these, compound 10t , which features an indolyl moiety, has exhibited the most potent anticancer activities.[1] Another study focused on diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold, identifying compounds with nanomolar efficacy against melanoma cell lines, often surpassing the activity of the established drug Sorafenib.[2]

Below is a summary of the IC50 values for selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

DerivativeTarget Cancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1]
SGC-7901 (Gastric Cancer)0.15[1]
MCF-7 (Breast Cancer)0.21[1]
8b A375P (Melanoma)Nanomolar range[2]
8g A375P (Melanoma)Nanomolar range[2]
9a-e A375P (Melanoma)Nanomolar range[2]
KIST101029 JB6 Cl41 (Mouse Epidermal)Inhibition of cell transformation

Mechanisms of Antitumor Action

The antitumor activity of 1H-pyrrolo[3,2-c]pyridine derivatives is attributed to various mechanisms, primarily targeting key cellular processes involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several derivatives, most notably compound 10t , have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][3]

Mechanism of Tubulin Polymerization Inhibition Derivative 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Microtubule Microtubule Formation Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition

Other derivatives of the broader pyrrolopyridine family have demonstrated potent inhibitory activity against various protein kinases that are crucial for cancer cell signaling. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Ribosomal S6 Protein Kinase 2 (RSK2).[4][5] Inhibition of these kinases can disrupt signaling pathways, such as the WNT/β-catenin pathway, leading to cell cycle arrest and reduced tumor growth.[4] While these findings are for a related isomer, they suggest a promising avenue for the development of 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors.

Kinase Inhibition Signaling Pathway Derivative Pyrrolopyridine Derivative Kinase Protein Kinase (e.g., CDK8, RSK2) Derivative->Kinase Inhibits Downstream Downstream Signaling (e.g., WNT/β-catenin) Kinase->Downstream Regulates Apoptosis Apoptosis Kinase->Apoptosis Inhibition Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: General mechanism of kinase inhibition by pyrrolopyridine derivatives.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with 1H-pyrrolo[3,2-c]pyridine derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Read Measure absorbance (570 nm) Add_Solvent->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivatives at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for a specified time, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the design of novel and potent antitumor agents. The derivatives discussed in this guide have demonstrated significant efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and potential kinase inhibition. The provided data and protocols offer a solid foundation for researchers to build upon, enabling further optimization of these compounds to improve their pharmacological profiles and advance them towards clinical development. Future studies should focus on in vivo efficacy, toxicity profiles, and the exploration of a broader range of kinase targets to fully elucidate the therapeutic potential of this promising class of molecules.

References

Comparative Analysis of Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-carboxamide derivatives of this heterocyclic system have garnered significant attention due to their versatile interactions with a range of biological targets, particularly protein kinases. This guide provides a comparative overview of the structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, focusing on their inhibitory activities against several key protein kinases and their anti-proliferative effects. The information is presented to facilitate the rational design of novel and potent therapeutic agents.

General Synthesis

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides generally follows a convergent route. A common strategy involves the synthesis of the core 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which is then coupled with a variety of amines to generate a library of carboxamide derivatives.

A representative synthetic scheme is outlined below. The initial step often involves the construction of the 7-azaindole ring system, followed by functionalization at the 2-position to introduce the carboxylic acid moiety. The final key step is the amide bond formation, which allows for the exploration of a wide range of substituents on the carboxamide nitrogen, a critical determinant of biological activity and selectivity.[1]

General_Synthesis Starting_Materials 7-Azaindole Precursors Ring_Formation 1H-Pyrrolo[2,3-b]pyridine Ring Formation Starting_Materials->Ring_Formation Carboxylation Introduction of Carboxylic Acid at C2 Ring_Formation->Carboxylation Amide_Coupling Amide Coupling with Diverse Amines (R-NH2) Carboxylation->Amide_Coupling Final_Products 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides Amide_Coupling->Final_Products

A generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Comparative SAR Analysis across Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully employed to develop inhibitors for a variety of protein kinases. The following sections summarize the key SAR findings for different kinase targets.

Phosphodiesterase 4B (PDE4B) Inhibitors

1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, an enzyme involved in the degradation of cyclic AMP (cAMP) and a target for inflammatory and neurological disorders.[1][2]

Key SAR Observations:

  • Amide Substituents: The nature of the substituent on the carboxamide nitrogen is a major determinant of PDE4B inhibitory activity. Small, cyclic aliphatic groups or substituted aryl rings are generally favored.

  • Hydrophobicity and Ring Size: The overall activity and selectivity against PDE4B over other PDE isoforms are influenced by the hydrophobicity and size of the amide substituent.[1][2]

  • Core Modifications: Modifications to the 1H-pyrrolo[2,3-b]pyridine core can significantly impact potency. For instance, moving the nitrogen in the pyridine ring can lead to a loss of activity.[1][2]

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

Compound IDR Group on AmidePDE4B IC50 (µM)Selectivity vs. PDE4D
1a Cyclopropyl0.85Moderate
1b Cyclobutyl0.45Good
1c Cyclopentyl0.23High
1d 3,3-difluoroazetidine0.146-fold
1e 4-Fluorophenyl0.52Moderate
1f 3,4-Dichlorophenyl0.11High

Data compiled from representative studies. Actual values may vary based on assay conditions.

PDE4B_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP Inflammation Inflammatory Response PKA->Inflammation regulates Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B inhibits

Simplified PDE4B signaling pathway and the point of intervention.
Ribosomal S6 Kinase 2 (RSK2) Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been developed as potent inhibitors of RSK2, a kinase implicated in various cancers. The introduction of a phenyl sulfonamide group has been a key strategy in achieving high potency.

Key SAR Observations:

  • Phenyl Sulfonamide Moiety: The presence of a phenyl sulfonamide group is crucial for potent RSK2 inhibition, likely through hydrogen bonding interactions with the kinase hinge region.

  • Substitutions on Phenyl Sulfonamide: The substitution pattern on the phenyl ring of the sulfonamide can modulate activity, with certain substitutions leading to enhanced potency.

  • Amide Linker: The carboxamide linker plays a critical role in orienting the molecule within the ATP-binding pocket of RSK2.

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors

Compound IDSubstitution on Phenyl SulfonamideRSK2 IC50 (nM)Anti-proliferative Activity (MDA-MB-468, IC50 µM)
2a 4-Methyl5.60.25
2b 4-Chloro2.10.18
2c 4-Fluoro3.40.21
2d 3,4-Dichloro1.70.13

Data compiled from representative studies. Actual values may vary based on assay conditions.

RSK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 activates Downstream_Targets Downstream Targets (e.g., CREB, c-Fos) RSK2->Downstream_Targets phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->RSK2 inhibits

The MAPK/ERK/RSK2 signaling cascade and the inhibitory action.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of inhibitors targeting the FGFR family of receptor tyrosine kinases, which are often dysregulated in cancer.

Key SAR Observations:

  • Substitutions on the Pyrrolopyridine Core: Modifications at the 5- and 6-positions of the 1H-pyrrolo[2,3-b]pyridine ring can influence potency and selectivity against different FGFR isoforms.

  • Amide Substituent: The nature of the group attached to the carboxamide nitrogen is critical for interaction with the solvent-exposed region of the ATP-binding pocket.

  • Conformation: The overall conformation of the molecule, dictated by the substituents, is key for fitting into the active site of FGFR.

Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as FGFR Inhibitors

Compound IDSubstitution on Pyrrolopyridine CoreR Group on AmideFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
3a H3,5-dimethoxyphenyl5872110
3b 5-Fluoro3,5-dimethoxyphenyl253565
3c 6-Chloro3,5-dimethoxyphenyl152240
3d 5-Fluoro2,6-difluorophenyl425895

Data compiled from representative studies. Actual values may vary based on assay conditions.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling activates Cellular_Response Cell Proliferation, Differentiation, & Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->FGFR inhibits

Overview of the FGFR signaling pathway and inhibition.

Experimental Protocols

General Kinase Assay Protocol (Illustrative Example)

This protocol provides a general framework for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against a target kinase. Specific details may vary depending on the kinase and the detection method.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer solution containing the appropriate salts, pH buffer, and co-factors (e.g., MgCl2, DTT).

    • Prepare a solution of the specific kinase and its corresponding substrate peptide in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for a set time (e.g., 60-120 minutes) at the same temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of radioactive phosphate (32P or 33P) from ATP into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Compound Prepare Test Compound Dilutions Add_Compound Add Compound to Plate Prepare_Compound->Add_Compound Prepare_Kinase Prepare Kinase & Substrate Solution Add_Kinase Add Kinase/Substrate Prepare_Kinase->Add_Kinase Prepare_ATP Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Prepare_ATP->Initiate_Reaction Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (Luminescence, Fluorescence, etc.) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition & IC50 Detect_Signal->Analyze_Data

A typical workflow for an in vitro kinase inhibition assay.
Cell Viability/Cytotoxicity Assay Protocol (MTT Assay)

This protocol is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a versatile platform for the design of potent and selective inhibitors of various protein kinases. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substituents on both the heterocyclic core and the carboxamide moiety can lead to significant improvements in potency and selectivity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery, aiding in the development of novel therapeutics based on this promising chemical scaffold. Further exploration of this scaffold against other kinase targets and in various disease models is warranted to fully realize its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to mitigate risks associated with the handling of this chemical compound.

Key Disposal Considerations

All chemical waste must be managed in accordance with local, state, and federal regulations[5][6]. The following table summarizes the key hazard classifications and disposal parameters based on data for structurally related compounds.

ParameterGuidelineCitation
Hazard Classification Assumed to be Hazardous Waste (Flammable, Toxic, Corrosive)[1][2][3][4]
Waste Container Appropriately labeled, sealed, and non-reactive container[7][8]
Segregation Do not mix with incompatible materials, such as strong oxidizing agents or acids.[7]
Disposal Method Licensed professional waste disposal service[9]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.

  • Segregate this waste from other laboratory waste streams at the point of generation to prevent accidental mixing with incompatible substances[7].

2. Containerization:

  • Use a designated, leak-proof, and chemically resistant container for the collection of this compound waste. The container should have a secure screw-top cap.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

4. Disposal Request and Pickup:

  • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash[8].

5. Emergency Procedures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste[4].

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste is_hazardous Is the waste considered hazardous? start->is_hazardous segregate Segregate from incompatible waste is_hazardous->segregate Yes improper_disposal Improper Disposal (Drain/Trash) is_hazardous->improper_disposal No (Not Recommended) yes_hazardous Yes (Assume Hazardous) no_hazardous No containerize Place in a labeled, sealed, and appropriate waste container segregate->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal service store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (CAS 149692-82-0).[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of its structural components, pyridine and piperidine. A cautious approach is mandatory.

Hazard Analysis

The structure of this compound contains both a pyridine and a piperidine moiety. Both parent compounds are associated with significant health risks. Piperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[2][3][4] It is known to cause severe skin burns and eye damage.[2][3][4][5] Pyridine is also harmful if inhaled and can cause liver damage.[6] Vapors of these types of chemicals may form explosive mixtures with air.[3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for splash risks. A face shield is recommended for maximum protection.[6][7]Protects eyes from splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile, butyl rubber, or Viton™). For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[6][8] Double gloving is advised.Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently.[6]
Body Protection Standard laboratory coat. A chemically resistant apron or coveralls should be worn for procedures with a higher risk of splashing.[6][8]Protects skin from contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[6][9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[6]Prevents inhalation of potentially harmful dust or vapors.

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is essential to minimize risk.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[6]

  • Verify that all necessary equipment, including spill containment materials, is readily accessible.[6]

  • Confirm that an eye wash unit and safety shower are in close proximity and operational.[8]

2. Handling:

  • Use only in a well-ventilated area, such as a chemical fume hood.[2][9]

  • Avoid the formation of dust and aerosols.[10]

  • Keep the container tightly closed when not in use.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Do not eat, drink, or smoke in the handling area.[2][4]

3. First Aid Measures:

  • If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water or shower.[4][5] Seek immediate medical attention.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[2][3][4][5] Seek immediate medical attention.[5]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the material to be released into the environment.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area 1. Prepare Clean Work Area (Fume Hood) Don_PPE 2. Don Appropriate PPE Prep_Area->Don_PPE Weigh_Transfer 3. Weigh and Transfer Compound Don_PPE->Weigh_Transfer Proceed to handling Reaction_Setup 4. Perform Experimental Procedure Weigh_Transfer->Reaction_Setup Decontaminate 5. Decontaminate Work Surfaces Reaction_Setup->Decontaminate Procedure complete Segregate_Waste 6. Segregate and Label Waste Decontaminate->Segregate_Waste Doff_PPE 7. Doff PPE Correctly Segregate_Waste->Doff_PPE Hand_Wash 8. Wash Hands Thoroughly Doff_PPE->Hand_Wash Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Reactant of Route 2
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.